molecular formula C10H13N3O B1145307 (R,S)-N-Nitroso anabasine-d4 CAS No. 1020719-68-9

(R,S)-N-Nitroso anabasine-d4

Número de catálogo: B1145307
Número CAS: 1020719-68-9
Peso molecular: 195.25 g/mol
Clave InChI: BXYPVKMROLGXJI-AJEVBKBKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R,S)-N-Nitroso anabasine-d4, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 195.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3,4,6-tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPVKMROLGXJI-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2N=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662150
Record name 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-68-9
Record name 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R,S)-N-Nitroso Anabasine-d4: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R,S)-N-Nitroso anabasine-d4. This deuterated isotopologue of N-Nitroso anabasine (B190304) (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), is a critical tool in metabolism, toxicology, and pharmacokinetic studies. Its primary application lies in its use as an internal standard for the accurate quantification of NAB in various matrices.

Core Chemical Properties

This compound is a stable, isotopically labeled compound that is structurally identical to its non-deuterated counterpart, with the exception of four deuterium (B1214612) atoms incorporated into the pyridine (B92270) ring. This mass difference allows for its differentiation in mass spectrometry-based analytical methods.

PropertyValueReferences
Chemical Name (R,S)-5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4[1][2]
Synonyms NAB-d4; 2,3,4,6-Tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine[1][2]
CAS Number 1020719-68-9[1][3][4]
Molecular Formula C₁₀H₉D₄N₃O[1][2]
Molecular Weight 195.25 g/mol [1][3][4]
Appearance Not specified, typically a solid or oil
Purity ≥98%[4]
Storage 2-8°C[4]

Synthesis Protocol

The synthesis would logically proceed in two key stages:

  • Synthesis of (R,S)-Anabasine-d4: This precursor would be synthesized from commercially available deuterated pyridine derivatives.

  • Nitrosation of (R,S)-Anabasine-d4: The deuterated anabasine would then be subjected to nitrosation to introduce the nitroso group.

A plausible, though not explicitly documented, workflow is presented below.

G start Commercially Available Pyridine-d5 step1 Multi-step Organic Synthesis (e.g., Grignard reaction, cyclization) start->step1 anabasine_d4 (R,S)-Anabasine-d4 step1->anabasine_d4 step2 Nitrosation Reaction (e.g., with NaNO2 in acidic medium) anabasine_d4->step2 product This compound step2->product purification Purification (e.g., Chromatography) product->purification final_product Final Purified Product purification->final_product

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocols: Analysis of Tobacco-Specific Nitrosamines

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of NAB in various samples, including tobacco products, mainstream smoke, and biological matrices.[5][6][7]

Sample Preparation from Tobacco Products

This protocol is adapted from established methods for the analysis of TSNAs in smokeless tobacco.[7]

  • Homogenization: A representative sample of the tobacco product (e.g., 1 gram) is accurately weighed.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample.

  • Extraction: An appropriate extraction solvent, such as a buffered aqueous solution (e.g., 100 mM ammonium (B1175870) acetate), is added to the sample.

  • Agitation: The mixture is agitated for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of the analytes.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid material, and the supernatant is filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

  • Analysis: The filtered extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS methodology for the analysis of TSNAs.[5]

ParameterTypical Conditions
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or acetonitrile (B52724) with 0.1% formic acid
Gradient A gradient elution is typically used to separate the TSNAs.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for NAB and its Deuterated Standard:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Nitroso anabasine (NAB)192.1162.1
This compound196.1166.1

Metabolic Pathways and Interactions

N-Nitroso anabasine is metabolized by cytochrome P450 (CYP) enzymes.[8] Of particular interest is its interaction with the metabolism of other TSNAs, such as N'-nitrosonornicotine (NNN). Studies have shown that NAB can act as a competitive inhibitor of the metabolic activation of NNN by CYP2A13, a key enzyme in the bioactivation of several tobacco-specific carcinogens.[8] This inhibitory action can have implications for the overall carcinogenic potential of tobacco products.

G cluster_Metabolism Metabolic Activation of NNN cluster_Inhibition Inhibition by NAB NNN N'-Nitrosonornicotine (NNN) (Procarcinogen) CYP2A13 CYP2A13 Enzyme NNN->CYP2A13 Metabolism Metabolites Reactive Metabolites CYP2A13->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis NAB N-Nitroso anabasine (NAB) NAB->CYP2A13 Competitive Inhibition

Figure 2. Metabolic interaction of N-Nitroso anabasine (NAB) with NNN metabolism.

Conclusion

This compound is an indispensable tool for researchers in the fields of tobacco product analysis, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of analytical data for its carcinogenic, non-deuterated counterpart. A thorough understanding of its chemical properties, a plausible synthetic route, and its application in validated analytical methods, as outlined in this guide, is crucial for its effective use in scientific research. Furthermore, the elucidation of its metabolic interactions provides valuable insights into the complex interplay of tobacco-specific nitrosamines in biological systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R,S)-N-Nitroso anabasine-d4 (CAS: 1020719-68-9)

This technical guide provides comprehensive information on this compound, a critical analytical tool used in toxicological research and pharmaceutical safety studies. This isotopically labeled internal standard is essential for the accurate quantification of its non-labeled analogue, N-Nitroso anabasine (B190304) (NAB), a carcinogenic tobacco-specific nitrosamine (B1359907) (TSNA).

Core Compound Information

This compound is the deuterated form of N-Nitroso anabasine (NAB), a compound derived from the nitrosation of the tobacco alkaloid anabasine.[][2] As a stable isotope-labeled (SIL) compound, it is chemically identical to the analyte of interest but has a greater mass due to the replacement of four hydrogen atoms with deuterium.[3] This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for quantitative analysis.[3]

Its primary application is in analytical method development, validation, and as a quality control standard for quantifying NAB in various matrices, particularly in biological samples for biomonitoring studies and in tobacco products.[4][5][6] The non-labeled NAB is recognized as a potent esophageal carcinogen with mutagenic properties, underscoring the importance of precise measurement for exposure assessment.[2][7]

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is critical for instrument setup and analytical method design.

PropertyValueCitations
CAS Number 1020719-68-9[][4][8]
Molecular Formula C₁₀H₉D₄N₃O[4][8]
Molecular Weight 195.26 g/mol [4][8]
Synonyms NAB-d4; 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4[][8]
Isotopic Purity Typically >95%[7]
Chemical Purity Typically >98%
Appearance Neat solid (often supplied in solution, e.g., methanol (B129727) or acetonitrile)[9][10]
Storage Temperature 2-8°C

Principle of Application: Isotope Dilution Mass Spectrometry

The use of this compound is predicated on the principle of isotope dilution, a gold-standard methodology in quantitative mass spectrometry.[3][11] A known quantity of the deuterated standard is spiked into a sample prior to extraction and analysis. Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical behavior, they experience the same losses during sample preparation and the same ionization response in the mass spectrometer.[11][12][13]

This co-elution and parallel behavior effectively normalizes for variations in sample extraction recovery and matrix effects (ion suppression or enhancement), which are significant challenges in complex biological matrices.[3][12][14] By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved.[3]

Logical Relationship: Analyte and Internal Standard cluster_sample Analytical Sample cluster_ms Mass Spectrometer Analyte NAB MS Signal Ratio (NAB / NAB-d4) Analyte->MS m/z 191.23 Standard NAB-d4 Standard->MS m/z 195.26 Quantification Accurate Quantification MS->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of NAB in Urine

The following is a representative protocol for the quantification of N-Nitroso anabasine (NAB) in human urine using this compound as an internal standard, based on established methodologies for TSNA analysis.[5][6]

Materials and Reagents
  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • N-Nitroso anabasine (NAB) analytical standard for calibration curve

  • Pooled human urine from non-smokers (for matrix-matched calibrators)

  • β-glucuronidase enzyme solution

  • Ammonium (B1175870) acetate (B1210297) buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic Acid

Methodology
  • Sample Preparation & Hydrolysis:

    • Thaw urine samples to room temperature.

    • To 1 mL of urine, add 50 µL of the this compound internal standard solution.

    • Add buffer and β-glucuronidase to cleave glucuronide conjugates, which is a common metabolic pathway for TSNAs.[5][6] Incubate as required (e.g., overnight at 37°C).

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge to remove interfering matrix components (e.g., with a mild acidic buffer).

    • Elute the analytes (NAB and NAB-d4) using a basic organic solvent (e.g., methanol with ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analytes, followed by a wash and re-equilibration.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM). Suggested transitions are:

      • NAB: Q1 (192.1) -> Q3 (e.g., 162.1)

      • NAB-d4: Q1 (196.1) -> Q3 (e.g., 166.1) (Note: Specific MRM transitions must be optimized in the laboratory).

  • Quantification:

    • Prepare a calibration curve using the NAB analytical standard in pooled, blank urine, spiking each calibrator with the same amount of internal standard.

    • Process calibrators and samples identically.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of NAB in the unknown samples by interpolating their area ratios against the linear regression of the calibration curve.

Experimental Workflow for NAB Quantification A 1. Sample Collection (Urine) B 2. Spiking with NAB-d4 Internal Std. A->B C 3. Enzymatic Hydrolysis (β-glucuronidase) B->C D 4. Solid Phase Extraction (SPE) C->D E 5. Elution & Reconstitution D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Processing (Peak Area Ratio) F->G H 8. Quantification (vs. Calibration Curve) G->H

Workflow for quantifying NAB using a deuterated standard.

Biological Context: Metabolic Activation of N-Nitroso anabasine

Understanding the biological fate of the parent compound, NAB, is crucial for interpreting exposure data. Like other nitrosamines, NAB requires metabolic activation to exert its carcinogenic effects.[15] This process is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver and other tissues.[16]

Metabolic activation involves hydroxylation at the carbon atoms adjacent to the nitroso group (α-hydroxylation). This creates unstable intermediates that can break down to form electrophilic diazonium ions. These ions are highly reactive and can form covalent bonds with cellular macromolecules, including DNA, leading to DNA adducts, mutations, and potentially initiating cancer.[15] Studies have shown that both NNN (N-Nitrosonornicotine) and NAB are mutagenic and clastogenic following metabolic activation by specific CYP enzymes.[16]

Metabolic Activation Pathway of NAB NAB N-Nitroso anabasine (NAB) CYP Cytochrome P450 (e.g., CYP2A6, 2E1) NAB->CYP Intermediate Unstable α-hydroxy Nitrosamines CYP->Intermediate α-hydroxylation Diazonium Diazonium Ions (Electrophilic) Intermediate->Diazonium Spontaneous Decomposition Adducts DNA Adducts Diazonium->Adducts DNA Cellular DNA Mutation Genetic Mutations & Cancer Initiation Adducts->Mutation

Simplified pathway of NAB bioactivation to a carcinogen.

References

In-Depth Technical Guide: (R,S)-N-Nitroso anabasine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of (R,S)-N-Nitroso anabasine-d4, a deuterated isotopologue of the tobacco-specific nitrosamine (B1359907), N-Nitroso anabasine (B190304) (NAB). This document is intended to serve as a resource for professionals in research and drug development, offering detailed information on its molecular weight, analytical determination, and biological significance.

Core Molecular Data

The incorporation of deuterium (B1214612) atoms in this compound results in a predictable increase in its molecular weight compared to the non-deuterated form. This isotopic labeling is invaluable for a variety of research applications, including its use as an internal standard in quantitative mass spectrometry-based assays.

CompoundMolecular FormulaMolecular Weight ( g/mol )
(R,S)-N-Nitroso anabasineC₁₀H₁₃N₃O191.23[1][2][3][4][5]
This compoundC₁₀H₉D₄N₃O195.25[6][7][8][9]

Experimental Protocols: Molecular Weight Determination

The accurate determination of the molecular weight of this compound and related N-nitroso compounds is critical for their identification and quantification in various matrices. Mass spectrometry is the definitive technique for this purpose.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A prevalent method for the analysis of volatile and semi-volatile N-nitrosamines is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: The sample containing the analyte is dissolved in a suitable organic solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate and concentrate the nitrosamines.

  • Gas Chromatography (GC): The extracted sample is injected into the GC system. The volatile nitrosamines are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and characteristic fragment ions.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

  • Detection: A detector records the abundance of each ion at a specific m/z. The resulting mass spectrum will show a peak corresponding to the molecular weight of the analyte. For this compound, the molecular ion peak would be expected at m/z 195.25.

Advanced techniques such as tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection, particularly in complex biological or environmental samples.[10]

Biological Significance and Metabolic Pathway

N-Nitroso anabasine is a tobacco-specific nitrosamine (TSNA) recognized as a potential carcinogen.[5] Like other TSNAs, its carcinogenicity is linked to its metabolic activation by cytochrome P450 (CYP) enzymes in the body.[1][11] This metabolic process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and potentially initiating carcinogenesis.[12]

The metabolic pathway of N-Nitroso anabasine involves several enzymatic steps, primarily hydroxylation reactions catalyzed by CYP enzymes. The resulting metabolites can be detoxified and excreted or can be converted into DNA-damaging agents. The study of these pathways is crucial for understanding the mechanisms of tobacco-related cancers.

Metabolic_Activation_of_NNitroso_Anabasine cluster_0 Phase I Metabolism cluster_1 Biological Consequences NAB (R,S)-N-Nitroso anabasine CYP450 Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2A13) NAB->CYP450 Metabolic Activation Metabolites Hydroxylated Metabolites CYP450->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Genotoxicity Detox Detoxification & Excretion Metabolites->Detox Detoxification Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Potential for

Caption: Metabolic activation pathway of N-Nitroso anabasine.

References

(R,S)-N-Nitroso Anabasine-d4: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (R,S)-N-Nitroso anabasine-d4, a crucial labeled internal standard for the quantitative analysis of tobacco-specific nitrosamines (TSNAs). TSNAs are a class of potent carcinogens found in tobacco products, and accurate measurement of their levels is critical for research and regulatory purposes.

Compound Overview

This compound is a deuterated isotopologue of N-nitroso anabasine (B190304) (NAB). The incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.

PropertyValueSource
CAS Number 1020719-68-9[1][2][3][4][5]
Molecular Formula C₁₀H₉D₄N₃O[1][3][4]
Molecular Weight 195.25 g/mol [1][4][6]
Synonyms 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4, 2,3,4,6-Tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine[1][4][6]
Purity Typically >95% (HPLC)[2]
Storage +4°C or -20°C[2][7]
Application Labeled metabolite of tobacco, esophageal carcinogen, analytical reference standard.[2][6][8]

Proposed Synthesis Protocol

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of anabasine, deuteration of pyridine rings, and nitrosation of secondary amines. The proposed synthesis is a two-step process:

  • Synthesis of (R,S)-Anabasine-d4: This involves the deuteration of (R,S)-anabasine.

  • Nitrosation of (R,S)-Anabasine-d4: This involves the reaction of the deuterated anabasine with a nitrosating agent.

Step 1: Synthesis of (R,S)-Anabasine-d4

The key challenge in this step is the selective deuteration of the pyridine ring of anabasine. Several methods for pyridine deuteration have been reported and could be adapted for this synthesis. A promising approach involves a base-catalyzed hydrogen-deuterium exchange.

Materials:

  • (R,S)-Anabasine

  • Potassium tert-butoxide (KOtBu)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

  • Deuterium oxide (D₂O)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (R,S)-anabasine in DMSO-d6, add a stoichiometric amount of potassium tert-butoxide.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for a specified period to allow for deprotonation of the pyridine ring.

  • Quench the reaction by the addition of deuterium oxide (D₂O).

  • Extract the product with anhydrous diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R,S)-anabasine-d4.

  • Purify the product using column chromatography on silica (B1680970) gel.

Step 2: Nitrosation of (R,S)-Anabasine-d4

This step involves the conversion of the secondary amine in the piperidine (B6355638) ring of anabasine-d4 to a nitrosamine.

Materials:

  • (R,S)-Anabasine-d4

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R,S)-anabasine-d4 in a dilute solution of hydrochloric acid at 0°C.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for several hours.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by flash chromatography.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (>95%).
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at m/z 196. The fragmentation pattern should be consistent with the structure of N-nitroso anabasine, with characteristic losses of the nitroso group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) The absence of signals corresponding to the protons at positions 2, 3, 4, and 6 of the pyridine ring, confirming successful deuteration. The remaining proton signals of the piperidine ring should be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR) The carbon signals of the deuterated positions on the pyridine ring will show a characteristic splitting pattern due to C-D coupling and will have a lower intensity.
Infrared (IR) Spectroscopy Presence of characteristic absorption bands for the N-N=O group (around 1450-1480 cm⁻¹) and the aromatic C-D bonds.

Experimental Workflow and Visualization

This compound is primarily used as an internal standard in the quantitative analysis of tobacco-specific nitrosamines in various matrices, such as tobacco, smoke, and biological fluids. A typical experimental workflow is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample (e.g., Tobacco, Urine) Spike Spike with this compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Results Results (Analyte Concentration) Quant->Results

Caption: Workflow for quantitative analysis using an internal standard.

The following diagram illustrates the logical relationship in the proposed two-step synthesis of this compound.

synthesis_pathway cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Nitrosation Anabasine (R,S)-Anabasine Reagents1 KOtBu, DMSO-d6, D₂O Anabasine->Reagents1 Anabasine_d4 (R,S)-Anabasine-d4 Reagents1->Anabasine_d4 Reagents2 NaNO₂, HCl Anabasine_d4->Reagents2 Final_Product This compound Reagents2->Final_Product

Caption: Proposed two-step synthesis of this compound.

References

In-Depth Technical Guide on the Safety of (R,S)-N-Nitroso Anabasine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for pure (R,S)-N-Nitroso anabasine-d4 (CAS No. 1020719-68-9) could not be located. The following information is a consolidation of data from supplier product pages, safety data sheets for similar compounds or mixtures, and the scientific literature on N-nitroso compounds. It is intended as a guide and should be supplemented with a thorough risk assessment before handling this substance.

Compound Identification and Properties

This compound is a deuterated isotopologue of N-Nitroso anabasine (B190304), a tobacco-specific nitrosamine (B1359907). It is primarily used as an internal standard in analytical and research applications for the detection and quantification of N-Nitroso anabasine.

PropertyData
Chemical Name (R,S)-5-(1-nitroso-2-piperidinyl)pyridine-2,3,4,6-d4
Synonyms NAB-d4
CAS Number 1020719-68-9
Molecular Formula C₁₀H₉D₄N₃O
Molecular Weight 195.25 g/mol
Appearance Not specified (likely a solid or oil)
Storage Temperature 2-8°C

Hazard Identification and Toxicological Information

This compound is classified as a hazardous compound. As an N-nitroso compound, it is considered to be a potent mutagen and carcinogen.

Summary of Known Hazards:

  • Carcinogenicity: N-nitroso compounds are a well-established class of carcinogens. N-Nitroso anabasine is a potent esophageal carcinogen.[1] Animal studies on the non-deuterated analogue, N'-nitrosoanabasine, have shown it to be a weak carcinogen compared to other tobacco-specific nitrosamines like NNN, but still capable of inducing esophageal tumors in rats.

  • Mutagenicity: N-nitroso compounds are known to be mutagenic, primarily through their ability to form DNA adducts following metabolic activation. This compound is expected to exhibit mutagenic properties.

  • Acute Toxicity: While specific LD50 values for this compound are not available, an SDS for a mixture containing this compound indicates that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also stated to cause serious eye irritation.

Handling and Safety Precautions

Due to its presumed carcinogenicity and mutagenicity, this compound must be handled with extreme caution in a controlled laboratory setting.

Recommended Handling Procedures:

  • Engineering Controls: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.

    • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols Overview

Mutagenicity Testing (Ames Test)

The bacterial reverse mutation assay (Ames test) is a common method to assess the mutagenic potential of a chemical. For N-nitrosamines, an enhanced protocol is often recommended.

Generalized Protocol:

  • Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction), typically from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. For nitrosamines, a higher concentration of S9 (e.g., 10-30%) and a pre-incubation method are often more sensitive.[2][3]

  • Procedure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Carcinogenicity Studies

Long-term animal bioassays are the gold standard for determining the carcinogenic potential of a substance. These studies are typically conducted according to OECD Test Guideline 451.[4]

Generalized Protocol:

  • Animal Model: Typically, rats or mice are used.

  • Administration: The compound is administered to the animals over a significant portion of their lifespan (e.g., 18-24 months for rodents) via a relevant route of exposure (e.g., in drinking water, by gavage, or through diet).

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

  • Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.

  • Pathology: At the end of the study, a complete histopathological examination is performed on all animals to identify and characterize any neoplastic lesions.

Diagrams

Metabolic Activation and Carcinogenic Pathway of N-Nitroso Compounds

The carcinogenicity of N-nitroso compounds is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues. This process leads to the formation of highly reactive electrophiles that can bind to DNA, forming adducts that can result in mutations if not repaired.

G cluster_0 Metabolic Activation cluster_1 DNA Damage and Repair cluster_2 Carcinogenesis N-Nitroso_Anabasine N-Nitroso Anabasine CYP450 Cytochrome P450 Enzymes (e.g., CYP2A, CYP2B, CYP2E) N-Nitroso_Anabasine->CYP450 Metabolism Alpha_Hydroxylation α-Hydroxylation CYP450->Alpha_Hydroxylation Reactive_Electrophiles Reactive Electrophiles (Diazonium ions) Alpha_Hydroxylation->Reactive_Electrophiles Spontaneous decomposition DNA Cellular DNA Reactive_Electrophiles->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts DNA_Repair DNA Repair Mechanisms (e.g., MGMT, BER) DNA_Adducts->DNA_Repair Mutation Permanent Mutation DNA_Adducts->Mutation If not repaired Oncogene_Activation Oncogene Activation Mutation->Oncogene_Activation Tumor_Suppressor_Inactivation Tumor Suppressor Gene Inactivation Mutation->Tumor_Suppressor_Inactivation Uncontrolled_Proliferation Uncontrolled Cell Proliferation Oncogene_Activation->Uncontrolled_Proliferation Tumor_Suppressor_Inactivation->Uncontrolled_Proliferation Tumor_Formation Tumor Formation Uncontrolled_Proliferation->Tumor_Formation

Caption: Metabolic activation of N-Nitroso anabasine leading to carcinogenesis.

Experimental Workflow for In Vivo Carcinogenicity Assessment

The following diagram outlines a typical workflow for an in vivo carcinogenicity study of an N-nitroso compound, based on OECD guidelines.

G Start Study Initiation Animal_Selection Animal Selection (e.g., F344 Rats) Start->Animal_Selection Dose_Ranging Dose Range Finding Study (e.g., 28-day study) Animal_Selection->Dose_Ranging Main_Study Main Carcinogenicity Study (Chronic Dosing) Dose_Ranging->Main_Study In_Life_Observations In-Life Observations (Clinical signs, body weight, etc.) Main_Study->In_Life_Observations Termination Scheduled Termination (e.g., 24 months) Main_Study->Termination Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis and Statistical Evaluation Histopathology->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for an in vivo carcinogenicity study of an N-nitroso compound.

References

The Biological Significance of N'-Nitrosoanabasine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the nitrosation of the minor tobacco alkaloid anabasine.[1][2] Found in various tobacco products and tobacco smoke, NAB is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and inadequate evidence in humans.[3] This technical guide provides an in-depth overview of the biological significance of NAB, focusing on its carcinogenicity, metabolic activation, genotoxicity, and potential mechanisms of action. Quantitative data from key animal studies are summarized, and detailed experimental protocols are provided. Furthermore, this guide visualizes the metabolic pathways, experimental workflows, and a hypothesized signaling pathway for NAB.

Carcinogenicity of N'-Nitrosoanabasine

The carcinogenic potential of NAB has been investigated in several animal models, with studies demonstrating its ability to induce tumors in rats and mice, while results in hamsters have been negative.[3][4][5] Compared to other TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), NAB is considered a weak carcinogen.[4]

Quantitative Data from Animal Carcinogenicity Studies

The following tables summarize the key findings from pivotal carcinogenicity bioassays of NAB.

Table 1: Carcinogenicity of N'-Nitrosoanabasine in Rats

Species/StrainSexRoute of AdministrationDosing RegimenDurationKey FindingsReference
Fischer RatsMaleDrinking WaterTotal dose: 630 mg30 weeks1/20 rats developed esophageal tumors.[4]
Chester Beatty Albino RatsMale & FemaleDrinking WaterNot specifiedLifetimeInduced esophageal tumors (papillomas and carcinomas).[6][7][8]

Table 2: Carcinogenicity of N'-Nitrosoanabasine in Mice

Species/StrainSexRoute of AdministrationDosing RegimenDurationKey FindingsReference
A/J MiceFemaleIntraperitoneal InjectionNot specifiedNot specifiedInduced lung adenomas.[3]

Table 3: Carcinogenicity of N'-Nitrosoanabasine in Hamsters

Species/StrainSexRoute of AdministrationDosing RegimenDurationKey FindingsReference
Syrian Golden HamstersMale & FemaleSubcutaneous InjectionTotal dose: 375 mg25 weeksNo tumors observed.[5][7]

Metabolic Activation and Genotoxicity

Like other nitrosamines, NAB requires metabolic activation to exert its genotoxic and carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[3]

The metabolic activation of NAB proceeds via α-hydroxylation, a critical step that leads to the formation of unstable intermediates that can bind to DNA, forming DNA adducts.[3] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

NAB has been shown to be mutagenic in various strains of Salmonella typhimurium that co-express human CYP enzymes, indicating its potential to cause genetic damage after metabolic activation.[3]

Cytochrome P450 Enzymes in NAB Metabolism

Several human CYP isoforms are involved in the metabolic activation of tobacco-related nitrosamines. While the specific CYPs that metabolize NAB are not as extensively studied as those for NNK and NNN, it is known that CYP enzymes are crucial for its activation.[3] Furthermore, NAB has been shown to act as a competitive inhibitor of the in vitro metabolism of NNN catalyzed by CYP2A13, with an inhibition constant (Ki) of 0.71 μM for the formation of the metabolite HPB.[1] This suggests that NAB can influence the metabolic activation of other, more potent carcinogenic TSNAs.

cluster_metabolism Metabolic Activation of N'-Nitrosoanabasine NAB N'-Nitrosoanabasine (NAB) CYP450 Cytochrome P450 Enzymes NAB->CYP450 Metabolism Alpha_hydroxylation α-Hydroxylation CYP450->Alpha_hydroxylation Unstable_intermediates Unstable Diazohydroxides Alpha_hydroxylation->Unstable_intermediates DNA_adducts DNA Adducts Unstable_intermediates->DNA_adducts Alkylation Mutation Mutation DNA_adducts->Mutation During Replication Cancer Cancer Initiation Mutation->Cancer

Metabolic activation pathway of N'-Nitrosoanabasine (NAB).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NAB's biological effects.

Animal Carcinogenicity Bioassay (Drinking Water Administration in Rats)

This protocol is based on the study conducted by Hoffmann et al. (1975).[4]

  • Animal Model: Male Fischer rats.

  • Test Compound Preparation: N'-Nitrosoanabasine (NAB) is synthesized and dissolved in drinking water at a concentration calculated to deliver the target total dose over the study period.

  • Administration: The NAB solution is provided as the sole source of drinking water to the rats for a duration of 30 weeks. The total dose administered per rat is 630 mg.

  • Control Group: A control group of rats receives drinking water without NAB. A positive control group may also be included, receiving a known potent carcinogen like 1,4-dinitrosopiperazine (B30178) (DNPI).

  • Observation and Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and water consumption are recorded weekly.

  • Termination and Necropsy: The study is terminated at a predetermined time point (e.g., 11 months). All surviving animals are euthanized, and a complete necropsy is performed.

  • Histopathology: The esophagus, pharynx, nasal cavity, and other major organs are collected, fixed in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined microscopically for the presence of tumors.

  • Data Analysis: Tumor incidence (number of animals with tumors) and multiplicity (number of tumors per animal) are recorded and statistically analyzed to compare the NAB-treated group with the control group.

cluster_workflow Carcinogenicity Bioassay Workflow for NAB in Rats Animal_Selection Select Male Fischer Rats Group_Allocation Allocate to Control and NAB-Treated Groups Animal_Selection->Group_Allocation Dosing Administer NAB in Drinking Water (30 weeks) Group_Allocation->Dosing Monitoring Monitor Health, Body Weight, and Water Intake Dosing->Monitoring Termination Terminate Study at 11 Months Monitoring->Termination Necropsy Perform Complete Necropsy Termination->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Analyze Tumor Incidence and Multiplicity Histopathology->Data_Analysis

Workflow for a carcinogenicity bioassay of NAB in rats.

Mutagenicity Assay (Ames Test)

This protocol is a generalized procedure for assessing the mutagenicity of nitrosamines like NAB.

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA100, TA1535) that are histidine auxotrophs (require histidine for growth) are used. These strains are designed to detect point mutations.

  • Metabolic Activation System (S9 Mix): Since nitrosamines require metabolic activation, the test is performed in the presence of an S9 fraction, which is a supernatant from a liver homogenate of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254 or phenobarbital). The S9 mix contains the necessary CYP enzymes for metabolic activation.

  • Test Compound Preparation: NAB is dissolved in a suitable solvent (e.g., water or DMSO). A range of concentrations is tested.

  • Assay Procedure (Pre-incubation Method):

    • The test compound, bacterial culture, and S9 mix are pre-incubated at 37°C for a short period (e.g., 20-30 minutes).

    • The mixture is then mixed with molten top agar (B569324) containing a trace amount of histidine.

    • The top agar is poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control. Positive and negative controls are run concurrently.

Hypothesized Signaling Pathways

Direct research on the specific signaling pathways modulated by NAB is limited. However, based on its structural similarity to nicotine (B1678760) and the more potent carcinogen NNK, a plausible mechanism of action involves the interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Activation of nAChRs by ligands like NNK has been shown to trigger downstream signaling cascades that promote cell proliferation and survival, key hallmarks of cancer.

The following diagram illustrates a hypothesized signaling pathway for NAB, extrapolated from known NNK-mediated pathways. It is crucial to note that this is a hypothetical model and requires direct experimental validation for NAB.

cluster_pathway Hypothesized Signaling Pathway for N'-Nitrosoanabasine (NAB) NAB_ext N'-Nitrosoanabasine (NAB) nAChR Nicotinic Acetylcholine Receptor (nAChR) NAB_ext->nAChR Binding PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Inhibition of Apoptosis mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Hypothesized NAB-induced signaling pathways promoting cell survival and proliferation.

In this proposed model, NAB binding to nAChRs could potentially activate two major pro-survival and pro-proliferative pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its activation can lead to the inhibition of apoptosis and promotion of cell survival.

  • Ras/Raf/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade is critical for transmitting signals from cell surface receptors to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Conclusion

N'-Nitrosoanabasine is a weakly carcinogenic tobacco-specific nitrosamine that requires metabolic activation to exert its genotoxic effects. While its carcinogenic potency is lower than other major TSNAs, its presence in tobacco products contributes to the overall carcinogenic burden. The ability of NAB to competitively inhibit the metabolism of the more potent carcinogen NNN suggests a complex interplay between different TSNAs in tobacco-related carcinogenesis. Further research is warranted to elucidate the specific signaling pathways directly affected by NAB to better understand its role in cancer development. This technical guide provides a comprehensive summary of the current knowledge on the biological significance of NAB, serving as a valuable resource for researchers and professionals in the fields of toxicology, cancer research, and drug development.

References

The Occurrence of N-Nitrosoanabasine in Smokeless Tobacco: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in smokeless tobacco products. As a potential carcinogen, understanding its prevalence, the analytical methods for its detection, and its biological implications is of paramount importance for public health and drug development. This technical guide provides an in-depth overview of the occurrence of NAB in smokeless tobacco, detailed experimental protocols for its quantification, and an exploration of the factors influencing its formation. Furthermore, this guide presents a putative signaling pathway associated with tobacco-specific nitrosamines, offering insights into their mechanisms of action.

Introduction to N-Nitrosoanabasine (NAB)

N-Nitrosoanabasine (NAB) is one of the four principal tobacco-specific nitrosamines (TSNAs), a group of potent carcinogens found in tobacco products.[1] TSNAs are formed during the curing, fermentation, and aging of tobacco leaves through the nitrosation of tobacco alkaloids.[2] Specifically, NAB is derived from the nitrosation of the minor tobacco alkaloid anabasine (B190304). While N-nitrosodiethylamine (NNK) and N'-nitrosonornicotine (NNN) are the most well-studied and potent carcinogenic TSNAs, the presence of NAB and N'-nitrosoanatabine (NAT) in smokeless tobacco products contributes to the overall carcinogenic burden.[1] The International Agency for Research on Cancer (IARC) has classified NNN and NNK as Group 1 carcinogens, meaning they are carcinogenic to humans.[2] While NAB has been classified as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans"), its presence in smokeless tobacco is a significant concern due to the established carcinogenicity of the nitrosamine class of compounds.[2]

The levels of NAB in smokeless tobacco products can vary widely depending on factors such as the type of tobacco, curing and processing methods, and geographical origin of the product.[3][4] This guide will delve into the quantitative data available on NAB concentrations, the methodologies used for its detection, and the chemical and biological factors that influence its presence in smokeless tobacco.

Quantitative Occurrence of N-Nitrosoanabasine in Smokeless Tobacco Products

The concentration of N-Nitrosoanabasine (NAB) in smokeless tobacco products exhibits significant variation across different product types and geographical regions. The data presented below, summarized from multiple analytical studies, highlights these differences.

Product TypeRegion/CountryNAB Concentration Range (µg/g dry weight)Reference(s)
Moist SnuffUSA0.130 - 0.500[5]
Dry SnuffUSAup to 1.530[5]
Chewing TobaccoUSAGenerally lower than moist snuff[5]
Smokeless TobaccoBangladesh0.037 - 13[3][4]
Smokeless TobaccoIndia-[3]
Smokeless TobaccoPakistan-[3]
Zarda and KhainiIndiaHigh levels reported[5]
ToombakSudan-[2]

Note: The table provides a summary of reported ranges. For specific mean values and statistical comparisons between regions, please refer to the cited literature.

Bangladeshi smokeless tobacco products have been found to contain significantly higher mean levels of NAB compared to products from the USA, India, and Pakistan.[4] One study reported that the mean levels of NAB in Bangladeshi smokeless tobacco brands were 7.5-fold, 2.7-fold, and 8.0-fold higher than in brands from the USA, India, and Pakistan, respectively.[4]

Factors Influencing N-Nitrosoanabasine Formation

The formation of N-Nitrosoanabasine (NAB) in tobacco is a complex process influenced by a variety of factors, primarily related to the chemistry of the tobacco leaf and the methods used for its curing and processing.

Key Influencing Factors:

  • Anabasine Content: The primary precursor for NAB is the alkaloid anabasine. The concentration of anabasine in the tobacco leaf is a critical determinant of the potential for NAB formation.

  • Nitrosating Agents: The conversion of anabasine to NAB requires nitrosating agents. These are primarily derived from the microbial reduction of nitrate (B79036) to nitrite (B80452), which can then form various nitrogen oxides (NOx).[6]

  • Curing Method: The method used to cure tobacco leaves significantly impacts TSNA levels. Air-curing, commonly used for smokeless tobacco, can create conditions favorable for the microbial activity that generates nitrosating agents. The temperature and humidity during curing are critical parameters.[7]

  • Processing and Fermentation: Post-curing processes such as fermentation and aging can further contribute to the formation of TSNAs. These processes can support the growth of nitrate-reducing bacteria, leading to an increase in nitrosating agents.

  • Nitrate and Nitrite Content: The levels of nitrate and nitrite in the tobacco leaf, often influenced by agricultural practices such as fertilization, are directly related to the availability of nitrosating agents.[8]

  • pH: The pH of the tobacco matrix can influence the rate of nitrosation reactions.

Experimental Protocols for the Quantification of N-Nitrosoanabasine

Accurate quantification of N-Nitrosoanabasine (NAB) in the complex matrix of smokeless tobacco requires robust and sensitive analytical methods. The two most common techniques employed are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Thermal Energy Analyzer (GC-TEA) Method

The GC-TEA method is a classic and reliable technique for the analysis of nitrosamines. The TEA is a highly selective detector for nitroso compounds.

Methodology:

  • Sample Preparation and Extraction:

    • Weigh 1 gram of homogenized smokeless tobacco into a flask.

    • Add 50 mL of a citrate-phosphate buffer solution containing ascorbic acid (to prevent artifactual nitrosamine formation).

    • Add an internal standard solution (e.g., N-nitrosoguvacoline).

    • Shake the mixture for 60 minutes to ensure thorough extraction.[3]

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • The aqueous extract is passed through a Chem-Elut tube (diatomaceous earth).

    • The TSNAs are then eluted with dichloromethane (B109758).

    • The dichloromethane extract is concentrated using an evaporator.[9]

  • GC-TEA Analysis:

    • GC Conditions:

      • Carrier Gas: Helium

      • Injector Temperature: Programmable, e.g., 35°C to 220°C

      • Oven Temperature Program: e.g., 50°C to 170°C to 212°C

      • Injection Volume: 1.5 µL[3][9]

    • TEA Conditions:

      • Interface Temperature: 275°C

      • Furnace Temperature: 500-525°C[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity and has become the method of choice for the analysis of TSNAs in many laboratories.

Methodology:

  • Sample Preparation and Extraction:

    • Weigh 1 gram of the homogenized tobacco sample.

    • Add 30 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution.

    • Spike with isotopically labeled internal standards (e.g., NAB-d4) for accurate quantification.

    • Shake for 30-40 minutes.

    • Centrifuge the sample and filter the supernatant.[10][11]

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).[10]

      • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with an additive like formic acid or ammonium acetate.

      • Flow Rate: Typically 0.3-0.5 mL/min.

      • Injection Volume: 2-10 µL.[11][12]

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for NAB and its internal standard are monitored for quantification and confirmation.

Mandatory Visualizations

Experimental Workflow for NAB Analysis

experimental_workflow cluster_prep Sample Preparation cluster_gc GC-TEA Analysis cluster_lcms LC-MS/MS Analysis start Homogenized Smokeless Tobacco Sample weigh Weigh 1g of Sample start->weigh spike Spike with Internal Standard weigh->spike extract Extract with Buffer (e.g., Ammonium Acetate) shake Shake for 30-60 min extract->shake spike->extract filter Centrifuge and Filter shake->filter gc_inject Inject into GC filter->gc_inject GC-TEA Path lc_inject Inject into LC filter->lc_inject LC-MS/MS Path gc_sep Separation on Capillary Column gc_inject->gc_sep tea_detect Detection by TEA gc_sep->tea_detect data_analysis Data Analysis and Quantification tea_detect->data_analysis lc_sep Separation on C18 Column lc_inject->lc_sep ms_detect Detection by MS/MS (MRM) lc_sep->ms_detect ms_detect->data_analysis

Caption: Workflow for NAB analysis in smokeless tobacco.

Generalized Metabolic Activation and DNA Adduct Formation of Tobacco-Specific Nitrosamines

While specific signaling pathways for N-Nitrosoanabasine (NAB) are not well-elucidated, a general mechanism for the carcinogenicity of tobacco-specific nitrosamines (TSNAs) involves metabolic activation to intermediates that form DNA adducts. This diagram illustrates this generalized pathway.

tsnas_pathway tsna Tobacco-Specific Nitrosamines (including NAB) metabolic_activation Metabolic Activation (Cytochrome P450 Enzymes) tsna->metabolic_activation reactive_intermediates Reactive Electrophilic Intermediates metabolic_activation->reactive_intermediates dna_adducts DNA Adduct Formation reactive_intermediates->dna_adducts mutations Mutations in DNA (e.g., in oncogenes, tumor suppressor genes) dna_adducts->mutations cancer Cancer Initiation and Progression mutations->cancer

Caption: Generalized pathway of TSNA metabolic activation.

Conclusion

The presence of N-Nitrosoanabasine in smokeless tobacco products is a public health concern that warrants continued monitoring and research. This technical guide has provided a comprehensive overview of the quantitative occurrence of NAB, the factors influencing its formation, and detailed analytical methodologies for its detection. The provided diagrams offer a visual representation of the experimental workflow and a generalized understanding of the metabolic activation of TSNAs. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for risk assessment, the development of harm reduction strategies, and the formulation of policies aimed at reducing the burden of tobacco-related cancers. Further research is needed to elucidate the specific signaling pathways affected by NAB to better understand its carcinogenic potential.

References

metabolic pathways of N-Nitroso anabasine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the in vivo metabolic pathways of N-Nitroso anabasine (B190304) (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), is crucial for assessing its carcinogenic risk and for the development of potential intervention strategies. This technical guide provides an in-depth overview of the metabolic fate of NAB in vivo, tailored for researchers, scientists, and drug development professionals. The guide summarizes key metabolic transformations, presents quantitative data from animal studies, details relevant experimental protocols, and visualizes the metabolic and experimental workflows.

Introduction to N-Nitroso anabasine (NAB)

N-Nitroso anabasine is a carcinogenic compound found in tobacco products, formed from the nitrosation of the minor tobacco alkaloid anabasine.[1][2] Structurally, it is the N-nitroso derivative of 2-(3-pyridyl)piperidine. While present at lower concentrations than other major TSNAs like N-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), its metabolic activation is a key step in its toxicological profile. Compared to its structural homologue NNN, NAB is considered a significantly weaker carcinogen, a difference largely attributed to variations in their metabolic pathways.[3][4][5]

In Vivo Metabolic Pathways of NAB

The in vivo metabolism of NAB primarily occurs through two major competing pathways: pyridine (B92270) N-oxidation (a detoxification pathway) and α-hydroxylation (an activation pathway).[3][4] These initial Phase I reactions are followed by Phase II conjugation, such as glucuronidation, to facilitate excretion.[6][7]

Phase I Metabolism
  • Pyridine N-oxidation: This is the most prominent metabolic pathway for NAB in vivo. The nitrogen atom on the pyridine ring is oxidized to form N-Nitrosoanabasine-1-N-oxide (NAB-N-oxide). This metabolite is considered a detoxification product as it is generally less reactive and more readily excreted. In studies with F-344 rats, NAB-N-oxide was the major urinary metabolite, accounting for a significant portion of the administered dose.[3][4]

  • α-Hydroxylation: This pathway involves the enzymatic hydroxylation of the carbon atoms adjacent (alpha) to the N-nitroso group on the piperidine (B6355638) ring. For NAB, this can occur at the 2' or 6' positions.

    • 6'-Hydroxylation: This is the primary α-hydroxylation pathway observed for NAB. The resulting intermediate, 6'-hydroxy-NAB, is unstable and spontaneously ring-opens to form 5-(3-pyridyl)-5-oxopentanoic acid (keto acid).[3] This keto acid is a significant urinary metabolite.

    • 2'-Hydroxylation: Unlike its homologue NNN, 2'-hydroxylation of NAB is not a detectable pathway in vivo.[3][4] The absence of this specific metabolic route is a key factor in the lower carcinogenicity of NAB. α-Hydroxylation is considered an activation pathway because it can lead to the formation of DNA-reactive diazonium ions, which can form DNA adducts and initiate carcinogenesis.[1]

  • Enzymology: The metabolic activation of NAB is dependent on Cytochrome P450 (CYP) enzymes. While direct in vivo evidence is limited, in vitro studies and molecular docking analyses suggest that human CYPs 1B1, 2A6, 2A13, and 2E1 are capable of metabolizing NAB.[8]

Phase II Metabolism

Following Phase I transformations, NAB and its metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate elimination from the body. The presence of NAB and its metabolites in both free and glucuronidated forms in the urine of tobacco users indicates that glucuronidation is a relevant pathway.[7]

Quantitative Metabolic Data

The most detailed quantitative in vivo data for NAB metabolism comes from a comparative study in F-344 rats. The following table summarizes the urinary excretion of NAB metabolites as a percentage of the administered dose.

MetaboliteStructure% of Dose in Urine (F-344 Rats)Metabolic PathwayReference
N-Nitrosoanabasine-1-N-oxide (NAB-N-oxide) Oxidized pyridine ring30.0%Pyridine N-oxidation (Detoxification)[3],[4]
5-(3-pyridyl)-5-oxopentanoic acid (from 6'-hydroxylation) Ring-opened keto acid9.8%6'-Hydroxylation (Activation)[3],[4]
Metabolite from 2'-hydroxylation -Not Detected2'-Hydroxylation (Activation)[3],[4]

This data highlights the prevalence of the detoxification pathway (N-oxidation) over the activation pathway (α-hydroxylation) for NAB in this animal model, with a calculated ratio of α-hydroxylation to N-oxidation of 0.3.[3][4]

Visualization of Metabolic Pathways and Workflows

Metabolic Pathway of N-Nitroso anabasine

The following diagram illustrates the primary Phase I metabolic pathways of NAB in vivo.

NAB_Metabolism NAB N-Nitroso anabasine (NAB) N_Oxide N-Nitrosoanabasine-1-N-oxide (Major Metabolite) NAB->N_Oxide Pyridine N-oxidation (CYP450) [Detoxification] Hydroxy_6 [6'-Hydroxy-NAB] (Unstable Intermediate) NAB->Hydroxy_6 6'-Hydroxylation (CYP450) [Activation] Excretion Urinary Excretion N_Oxide->Excretion Keto_Acid 5-(3-pyridyl)-5-oxopentanoic acid (Keto Acid) Hydroxy_6->Keto_Acid Spontaneous Ring Opening DNA_Adducts DNA Adducts Hydroxy_6->DNA_Adducts Diazonium Ion Formation Keto_Acid->Excretion

In vivo metabolic pathways of N-Nitroso anabasine (NAB).
Experimental Workflow for In Vivo Metabolism Study

This diagram outlines a typical experimental workflow for investigating the in vivo metabolism of a compound like NAB in an animal model.

Experimental_Workflow cluster_pre_exp Preparation cluster_exp Experiment cluster_analysis Analysis cluster_post_analysis Interpretation Animal_Model Select Animal Model (e.g., F-344 Rat) Dosing Administer Compound (e.g., gavage, i.p.) Animal_Model->Dosing Compound_Prep Prepare Test Compound (e.g., Radiolabeled NAB) Compound_Prep->Dosing Housing House in Metabolic Cages Dosing->Housing Collection Collect Samples (Urine, Feces, Blood) over Time (e.g., 48h) Housing->Collection Extraction Sample Preparation (e.g., Solid-Phase Extraction) Collection->Extraction Separation Metabolite Separation (HPLC) Extraction->Separation Detection Detection & Quantification (LC-MS/MS, Radiodetector) Separation->Detection Identification Metabolite Structure Identification (MS, NMR) Detection->Identification Data_Analysis Data Analysis & Pathway Elucidation Identification->Data_Analysis

Workflow for in vivo metabolism studies.

Experimental Protocols

The following provides a detailed, generalized methodology for conducting an in vivo metabolism study of NAB, based on protocols used for tobacco-specific nitrosamines.

Animal Model and Housing
  • Animal Species: Male F-344 rats are a commonly used model for nitrosamine carcinogenicity and metabolism studies.[3][4]

  • Acclimation: Animals should be acclimated for at least one week prior to the study, with access to a standard diet and water ad libitum.

  • Housing: During the experiment, rats are housed individually in metabolic cages that allow for the separate and quantitative collection of urine and feces.

Dosing and Sample Collection
  • Compound Preparation: For quantitative analysis and metabolite tracking, NAB is often synthesized with a radiolabel (e.g., ¹⁴C).[3][4] The compound is dissolved in a suitable vehicle, such as sterile saline or corn oil, for administration.

  • Administration: A known dose of NAB is administered to the animals, typically via oral gavage or intraperitoneal (i.p.) injection.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 12, 24, 48 hours) post-administration. Blood samples may also be collected at specific time points via tail vein or at the end of the study via cardiac puncture. Tissues of interest (e.g., liver, esophagus, lung) can be harvested upon euthanasia.[3] All samples should be immediately frozen and stored at -80°C until analysis.

Sample Processing and Analysis
  • Urine Processing:

    • Measure the total volume of urine collected at each time point.

    • Determine the total radioactivity in an aliquot of urine using liquid scintillation counting to calculate the percentage of the dose excreted.

    • For metabolite profiling, urine samples can be pooled and concentrated.

    • To analyze for conjugated metabolites (e.g., glucuronides), a portion of the urine is treated with enzymes like β-glucuronidase prior to extraction.[7]

    • Metabolites are often extracted and purified from the urine using solid-phase extraction (SPE).[7]

  • Metabolite Separation and Quantification:

    • High-Performance Liquid Chromatography (HPLC): The processed urine extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) to separate the parent compound and its various metabolites.

    • Detection: As metabolites elute from the HPLC column, they can be detected using:

      • A flow-through radioactivity detector for radiolabeled compounds.

      • A UV detector set to an appropriate wavelength.

      • A mass spectrometer for more sensitive and specific detection.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying known nitrosamine metabolites in biological samples. It offers high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations.[7]

  • Metabolite Identification:

    • Fractions corresponding to unknown radioactive peaks from the HPLC are collected.

    • The chemical structure of novel metabolites is elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Confirmation is typically achieved by comparing the chromatographic and spectral properties of the unknown metabolite with those of a chemically synthesized authentic standard.[3]

Conclusion

The in vivo metabolism of N-Nitroso anabasine is characterized by a preference for detoxification via pyridine N-oxidation over metabolic activation through α-hydroxylation, particularly at the 6'-position.[3][4] This metabolic profile provides a biochemical basis for its relatively weak carcinogenicity compared to its homologue, NNN. While quantitative data is primarily derived from studies in rats, the identified pathways of oxidation and subsequent conjugation are fundamental routes for xenobiotic transformation in mammals. Further research is needed to fully characterize the specific human CYP enzymes responsible for NAB metabolism in vivo and to quantify its metabolic fate in humans to refine risk assessment models.

References

Methodological & Application

Application Notes and Protocols for (R,S)-N-Nitroso Anabasine-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R,S)-N-Nitroso anabasine-d4 (NAB-d4) as an internal standard in the quantitative analysis of N-Nitroso anabasine (B190304) (NAB) and other tobacco-specific nitrosamines (TSNAs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a deuterated analog of N-Nitroso anabasine, a carcinogenic tobacco-specific nitrosamine. The use of stable isotope-labeled internal standards, such as NAB-d4, is a critical component of robust quantitative LC-MS/MS assays. These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the target analyte.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₉D₄N₃O[1]
Molecular Weight 195.25 g/mol [1]
Appearance Neat Solid
Storage -20°C, protected from light

Experimental Protocols

Preparation of Stock and Working Solutions

a. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound neat standard.

  • Dissolve in a 10 mL volumetric flask with acetonitrile (B52724).

  • Store the stock solution at -20°C in an amber vial.

b. Combined TSNA and Internal Standard Working Solutions:

  • Prepare a series of calibration standards by spiking known concentrations of certified NAB and other TSNA reference standards into a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Spike a fixed concentration of the this compound internal standard into all calibration standards, quality control samples, and unknown samples. A typical concentration for the internal standard spiking solution is 2000 ng/mL.[2]

Sample Preparation Protocols

a. Tobacco Products (as per Health Canada Official Method T-309B):

  • Homogenize the tobacco sample (e.g., cigarette filler, smokeless tobacco).

  • Weigh approximately 0.75 g of the homogenized tobacco into a centrifuge tube.

  • Spike with a known volume (e.g., 300 µL) of the this compound internal standard solution.

  • Add 10 mL of 100 mM aqueous ammonium (B1175870) acetate (B1210297) solution.

  • Agitate on a wrist-action shaker for 60 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b. Urine Samples:

  • To a 1 mL aliquot of urine, add 50 µL of the this compound internal standard solution.

  • For the analysis of total NAB (free and glucuronidated), perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37°C for a specified time (e.g., 2-16 hours).[3]

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration. A mixed-mode cation exchange SPE cartridge is often suitable.[3]

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the urine sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger organic solvent, often containing a small amount of a basic modifier like ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase starting condition for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterTypical Conditions
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Optimized for separation of TSNAs (A typical gradient starts with high aqueous phase and ramps up the organic phase)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL

b. Mass Spectrometry (MS) Conditions:

The following parameters should be optimized by direct infusion of a standard solution of this compound.

ParameterGeneral Guidance
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) The protonated molecular ion [M+H]⁺ of this compound (m/z 196.1) should be selected.
Product Ion (Q3) A characteristic fragment ion produced upon collision-induced dissociation (CID) of the precursor ion. This needs to be determined experimentally.
Dwell Time 50 - 100 ms
Cone Voltage Optimize for maximum precursor ion intensity (typically 20-50 V).
Collision Energy Optimize for the most abundant and stable product ion (typically 10-30 eV).
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 - 150 L/hr

Quantitative Data Summary

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Retention Time (min)
N-Nitroso anabasine (NAB)192.1To be determinedTo be determined
This compound (Internal Standard) 196.1 To be determined Should co-elute with NAB
N-Nitroso nornicotine (B190312) (NNN)178.1To be determinedTo be determined
N-Nitroso nornicotine-d4 (NNN-d4)182.1To be determinedTo be determined
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)208.1To be determinedTo be determined
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-d4 (NNK-d4)212.1To be determinedTo be determined

Note: The specific product ions and retention times will vary depending on the LC-MS/MS system and chromatographic conditions used and must be determined experimentally.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for sample analysis and the logical relationship of using an internal standard for quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Sample (Tobacco or Urine) spike Spike with this compound sample->spike extraction Extraction / Clean-up (LLE or SPE) spike->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of NAB calibration_curve->quantification

Caption: General experimental workflow for the quantification of N-Nitroso anabasine.

internal_standard_logic cluster_lcms LC-MS/MS System analyte N-Nitroso anabasine (NAB) (Unknown Concentration) analyte_response Analyte Response (Peak Area) analyte->analyte_response internal_standard This compound (Known Concentration) is_response Internal Standard Response (Peak Area) internal_standard->is_response response_ratio Calculate Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response->response_ratio calibration_curve Compare to Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve final_concentration Determine NAB Concentration calibration_curve->final_concentration

Caption: Logic of internal standard-based quantification in LC-MS/MS.

References

Application Note: Quantitative Analysis of Tobacco-Specific Nitrosamines (TSNAs) in Tobacco Products Using (R,S)-N-Nitroso anabasine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of potent carcinogens found in tobacco products and are formed from nicotine (B1678760) and related compounds during the curing and processing of tobacco.[1] The four most prominent TSNAs are N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB).[2][3] Both NNK and NNN are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for reporting the levels of harmful and potentially harmful constituents, including NNN and NNK, in tobacco products.[2][4]

Accurate quantification of TSNAs is crucial for product regulation, risk assessment, and in the development of potentially reduced-risk tobacco products. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[2] This application note details a robust protocol for the quantitative analysis of TSNAs in various tobacco products using (R,S)-N-Nitroso anabasine-d4 as an internal standard for NAB, alongside other deuterated TSNA analogs for their respective counterparts. The use of isotopically labeled internal standards is critical to compensate for matrix effects and variations in sample preparation and instrument response, ensuring accurate and precise quantification.[2]

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of TSNAs in tobacco products.

TSNA_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Weigh Tobacco Sample (~0.75g) sp2 Spike with Internal Standard Solution (NNN-d4, NNK-d4, NAT-d4, NAB-d4) sp1->sp2 sp3 Add Extraction Solution (e.g., 100 mM Ammonium (B1175870) Acetate) sp2->sp3 sp4 Shake for 30-40 minutes sp3->sp4 sp5 Filter Extract sp4->sp5 lc Inject Sample into LC-MS/MS sp5->lc ms Perform MRM Detection lc->ms dp2 Quantify TSNA Concentrations ms->dp2 dp1 Generate Calibration Curve dp1->dp2 dp3 Report Results (ng/g) dp2->dp3

Caption: Experimental workflow for TSNA analysis.

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the analysis of TSNAs in tobacco products by LC-MS/MS.[3]

1. Materials and Reagents

  • Standards: Certified reference standards of NNN, NNK, NAT, and NAB.

  • Internal Standards: Deuterated internal standards: NNN-d4, NNK-d4, NAT-d4, and this compound (NAB-d4).[3][5][6][]

  • Solvents: Acetonitrile and methanol (B129727) (LC-MS grade).

  • Reagents: Ammonium acetate (B1210297), glacial acetic acid, and Type I water.

  • Tobacco Samples: Cigarette filler, smokeless tobacco (moist snuff, dry snuff, chewing tobacco), etc.

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual primary stock solutions for each TSNA and deuterated internal standard in acetonitrile.

  • Combined TSNA Secondary Stock Solution: Prepare a combined secondary stock solution containing NNN, NNK, and NAT at approximately 40 µg/mL and NAB at approximately 10 µg/mL in acetonitrile.[3]

  • Combined Internal Standard (ISTD) Spiking Solution: Prepare a combined ISTD spiking solution with nominal concentrations of 5000 ng/mL for NNN-d4, NNK-d4, and NAT-d4, and 2000 ng/mL for NAB-d4 in acetonitrile.[3]

  • Working Standard Solutions: Prepare a series of at least nine working standard solutions by serially diluting the combined TSNA secondary stock solution. Add a fixed amount of the combined ISTD spiking solution to each working standard.

3. Sample Preparation

  • Work under non-UV lighting to prevent degradation of nitrosamines.[3]

  • Accurately weigh approximately 0.750 g of the homogenized tobacco sample into a 100 mL extraction vessel.[3]

  • Spike the sample with 300 µL of the combined ISTD spiking solution.[3]

  • Add 30 mL of 100 mM ammonium acetate solution to the extraction vessel.[3]

  • Cap the vessel and shake on a wrist-action shaker for 30 minutes.[3]

  • Filter the extract through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[3]

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size) is suitable for separation.[3]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% acetic acid.

  • Mobile Phase B: Methanol with 0.1% acetic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Detection Mode: Multiple Reaction Monitoring (MRM) will be used to monitor the specific precursor-to-product ion transitions for each analyte and internal standard.

5. Data Analysis and Calculations

The concentration of each TSNA in the tobacco sample is calculated using the following formula:

M (ng/g) = (C × V) / W

Where:

  • M: Mass of the TSNA in the sample (ng/g)

  • C: Concentration of the TSNA determined from the calibration curve (ng/mL)

  • V: Final volume of the sample extract (mL)

  • W: Weight of the tobacco sample extracted (g)[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of TSNAs using isotope dilution LC-MS/MS methods.

Table 1: Method Performance Characteristics

ParameterNNNNNKNATNAB
LOD (ng/g) 0.5 - 1.00.5 - 1.00.5 - 1.01.0 - 5.0
LOQ (ng/g) 0.7 - 3.00.7 - 3.00.7 - 3.03.0 - 8.0
Recovery (%) 82.3 - 12082.3 - 12082.3 - 12082.3 - 120
RSD (%) 5.3 - 14.35.3 - 14.35.3 - 14.35.3 - 14.3

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are matrix-dependent.[2] Recoveries and RSDs (Relative Standard Deviations) are based on spiked tobacco samples.[2]

Table 2: Example TSNA Levels in Different Tobacco Products (µg/g)

Tobacco ProductNNNNNKNATNABTotal TSNAs
Smokeless Tobacco (Afzal) 1.2051.0150.8090.5453.573
American Moist Snuff (CRP-2) 1.7930.4651.6680.2094.135

Data adapted from a study on smokeless tobacco products.[8]

Signaling Pathways and Logical Relationships

The formation of TSNAs is a chemical process rather than a biological signaling pathway. The logical relationship is a nitrosation reaction of tobacco alkaloids.

TSNA_Formation cluster_reactants Precursors cluster_reaction Reaction cluster_products Products alkaloids Tobacco Alkaloids (e.g., Nicotine, Nornicotine, Anabasine, Anatabine) nitrosation Nitrosation (during curing and processing) alkaloids->nitrosation nitrosating_agents Nitrosating Agents (from Nitrate/Nitrite) nitrosating_agents->nitrosation tsnas Tobacco-Specific Nitrosamines (NNN, NNK, NAT, NAB) nitrosation->tsnas

Caption: Formation of TSNAs from tobacco alkaloids.

Conclusion

The described LC-MS/MS method utilizing this compound and other deuterated internal standards provides a sensitive, selective, and robust approach for the quantitative analysis of TSNAs in a variety of tobacco products. The use of isotope dilution is essential for achieving the accuracy and precision required for regulatory compliance and research applications. The detailed protocol and performance data presented in this application note can serve as a valuable resource for laboratories involved in tobacco product analysis.

References

Application Note: Method Development for the Sensitive Detection of N-Nitroso Anabasine in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso anabasine (B190304) (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in tobacco products and tobacco smoke.[1][2] As a potential carcinogen, monitoring NAB in biological fluids is crucial for assessing exposure to tobacco products and evaluating potential health risks.[1][3] This application note details a robust and sensitive method for the quantitative analysis of total N-Nitroso anabasine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to account for both free and glucuronidated forms of the analyte, followed by solid-phase extraction (SPE) for purification and concentration.[4][5] This method is intended for researchers, scientists, and drug development professionals involved in tobacco exposure biomonitoring and cancer research.

Experimental Protocols

1. Materials and Reagents

  • N-Nitroso anabasine (NAB) analytical standard

  • Deuterated N-Nitroso anabasine (e.g., NAB-d4) as an internal standard (IS)

  • Beta-glucuronidase (from E. coli)

  • Ammonium (B1175870) bicarbonate

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Human urine (drug-free, for calibration standards and quality controls)

2. Sample Preparation

  • Sample Collection and Storage: Collect random urine specimens without preservatives.[6] Samples should be frozen at -20°C immediately after collection and thawed at room temperature before analysis.[7]

  • Enzymatic Hydrolysis: To a 1 mL aliquot of urine, add 50 µL of the internal standard solution. Add 500 µL of 0.1 M ammonium bicarbonate buffer (pH 6.8) and 20 µL of β-glucuronidase solution. Incubate the mixture at 37°C for at least 2 hours to cleave the glucuronide conjugates.[4]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions for re-equilibration.

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • NAB: Precursor ion > Product ion 1, Product ion 2

      • NAB-d4 (IS): Precursor ion > Product ion

    • Optimize collision energies and other source parameters for maximum signal intensity.

Data Presentation

The following table summarizes the typical performance characteristics of this analytical method for N-Nitroso anabasine detection in urine.

ParameterTypical Value
Limit of Detection (LOD)0.4 - 1.1 pg/mL
Limit of Quantitation (LOQ)1.0 - 2.0 pg/mL
Linearity Range2 - 250 pg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery (%)85 - 110%

Note: These values are illustrative and should be determined during method validation in the specific laboratory.[4][8]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for N-Nitroso anabasine detection in urine.

logical_relationship cluster_exposure Exposure Source cluster_analytes Analytes in Urine cluster_biomarker Biomarker Significance tobacco Tobacco Products (Cigarettes, Smokeless Tobacco) nab N-Nitroso Anabasine (NAB) tobacco->nab uptake & metabolism nab_gluc NAB-Glucuronide nab->nab_gluc conjugation exposure_marker Biomarker of Tobacco Exposure nab->exposure_marker nab_gluc->exposure_marker cancer_risk Potential Cancer Risk Indicator exposure_marker->cancer_risk

Caption: Logical relationship of N-Nitroso anabasine as a biomarker.

References

Application Notes and Protocols for the Sample Preparation of N-Nitroso anabasine (NAB)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso anabasine (B190304) (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine during the curing and processing of tobacco.[1] Like other TSNAs, NAB is a potent carcinogen, making its detection and quantification in tobacco products, biological fluids, and other matrices a critical aspect of public health research and drug development.[2] Effective sample preparation is paramount for accurate and reliable analysis, as it serves to isolate NAB from complex matrices, eliminate interferences, and concentrate the analyte to detectable levels. This document provides detailed protocols for common sample preparation techniques used in NAB analysis, including Solid-Phase Extraction (SPE), QuEChERS, and Supported Liquid Extraction (SLE), along with a summary of their performance metrics.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for the purification and concentration of nitrosamines from diverse sample matrices such as tobacco, urine, and pharmaceutical syrups.[3][4][5] The method relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. By carefully selecting the sorbent and elution solvents, interfering compounds can be removed, and the analyte of interest can be isolated with high purity.[6] For nitrosamine analysis, various sorbents are employed, including silica (B1680970), strong cation-exchange polymers, and molecularly imprinted polymers.[3][4][5]

Experimental Protocol: SPE for NAB in Tobacco[3]

This protocol is adapted from a method for the analysis of TSNAs in cured tobacco.[3]

Materials:

  • Homogenized tobacco sample

  • Toluene (B28343)

  • Aqueous citrate (B86180) buffer solution

  • Silica SPE cartridges

  • Chloroform-methylene chloride solvent

  • Chloroform

  • Sonicator

  • Centrifuge

  • Collection vials

Procedure:

  • Extraction:

    • Weigh 1 gram of the homogenized tobacco sample into a centrifuge tube.

    • Add a mixture of toluene and aqueous citrate buffer solution.

    • Sonicate the mixture to extract the TSNAs from the tobacco matrix.[3]

    • Centrifuge the sample to pellet the solid material.

  • SPE Cartridge Conditioning:

    • Condition a silica SPE cartridge by passing a suitable solvent (e.g., toluene) through it.

  • Sample Loading:

    • Load the supernatant from the centrifuged sample extract onto the conditioned SPE cartridge.

  • Washing (Interference Removal):

    • Wash the cartridge with toluene to elute some interfering materials.[3]

    • Further wash the cartridge with a chloroform-methylene chloride solvent to remove additional interferences.[3]

  • Elution:

    • Elute the purified TSNA fraction, including NAB, from the cartridge using chloroform.[3]

    • Collect the eluate in a clean vial.

  • Analysis:

    • The purified fraction is now ready for analysis by an appropriate instrumental technique, such as Gas Chromatography with a Nitrogen-Phosphorous Detector (GC-NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Start Homogenized Sample Extraction Solvent Extraction (e.g., Toluene/Buffer) + Sonication Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Condition 1. Condition Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (e.g., Toluene, CHCl3/CH2Cl2) Load->Wash Elute 4. Elute Analyte (e.g., Chloroform) Wash->Elute Analysis Instrumental Analysis (GC or LC-MS/MS) Elute->Analysis QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Final Steps Sample Homogenized Sample AddSolvent Add Extraction Solvent (e.g., Acetonitrile) Sample->AddSolvent Vortex1 Vortex/Shake AddSolvent->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Transfer Transfer Supernatant to QuEChERS Tube Centrifuge1->Transfer Vortex2 Vortex to Mix with d-SPE Sorbents Transfer->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Collect Collect Purified Extract Centrifuge2->Collect Analyze Instrumental Analysis Collect->Analyze Decision_Tree cluster_matrix cluster_method Start Start: Select Sample Matrix Tobacco Tobacco Product Start->Tobacco Urine Biological Fluid (e.g., Urine) Start->Urine Food Food/Cosmetic Start->Food Pharma Pharmaceutical Start->Pharma SPE Solid-Phase Extraction (SPE) High Purity Needed Tobacco->SPE General Purpose [3] SFE Supercritical Fluid Extraction (SFE) Specialized Equipment Tobacco->SFE Moist Snuff [7] Urine->SPE Total TSNA Analysis [5, 9] SLE Supported Liquid Extraction (SLE) Avoids Emulsions Urine->SLE Clean Sample Prep [17] QuEChERS QuEChERS High Throughput Needed Food->QuEChERS Rapid Screening [2, 10] Pharma->SPE Liquid Formulations [19]

References

Application Notes & Protocols for the Analysis of (R,S)-N-Nitroso anabasine-d4 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R,S)-N-Nitroso anabasine-d4 is the deuterated form of N-Nitroso anabasine (B190304) (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA). TSNAs are a group of potent carcinogens found in tobacco products and can contaminate the environment through various pathways. Accurate and sensitive quantification of these compounds in environmental matrices such as water and soil is crucial for assessing environmental contamination and human exposure risks. The use of a deuterated internal standard like this compound is essential for robust and reliable quantification using mass spectrometry-based methods, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]

This document provides detailed application notes and experimental protocols for the analysis of N-Nitroso anabasine in environmental water and soil samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of tobacco-specific nitrosamines in environmental and other matrices. While specific data for N-Nitroso anabasine in environmental samples is limited, the provided values for related compounds offer a benchmark for method validation.

AnalyteMatrixMethodLOD (ng/L)LOQ (ng/L)Recovery (%)Reference
General NitrosaminesDrinking WaterSPE-LC-MS/MS<0.5-67-89[2]
NNNSource WaterSPE-LC-MS/MS---[3]
NNKSource WaterSPE-LC-MS/MS---[3]
AnabasineWastewaterSPE-LC-MS/MS-2.7-54.976-103
AnatabineWastewaterSPE-LC-MS/MS-2.7-54.976-103
TSNAsMainstream Cigarette SmokeMSPE-LC-MS/MS0.018-0.057 ng/cigarette-89.3-109.4[4]

Experimental Protocols

Below are detailed protocols for the analysis of N-Nitroso anabasine in water and soil samples.

Protocol 1: Analysis of N-Nitroso anabasine in Water Samples

1. Scope This protocol describes the procedure for the extraction and quantification of N-Nitroso anabasine in water samples (e.g., groundwater, surface water, wastewater) using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.

2. Materials and Reagents

  • This compound solution (e.g., 100 µg/mL in methanol)

  • N-Nitroso anabasine analytical standard

  • Methanol (B129727), Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Coconut Charcoal or a mixed-mode cation exchange polymer)[5][6]

  • Glass fiber filters (0.45 µm)

  • Amber glass bottles for sample collection[7]

3. Sample Collection and Preservation

  • Collect water samples in amber glass bottles to protect from light.[7]

  • If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate).

  • Store samples at 4°C and extract within 48 hours of collection.

4. Sample Preparation and Extraction

  • Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.

  • To a 500 mL aliquot of the filtered water sample, add a known amount of this compound internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves rinsing with methanol followed by ultrapure water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with a small volume of ultrapure water to remove interfering substances.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute the analytes from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 10 mM Ammonium formate in methanol with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitroso anabasine192.2162.2(Optimize for instrument)
This compound196.3166.3(Optimize for instrument)

6. Quantification Create a calibration curve using standards of N-Nitroso anabasine at various concentrations, with a constant concentration of the internal standard, this compound. The quantification of N-Nitroso anabasine in the samples is performed by calculating the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of N-Nitroso anabasine in Soil Samples

1. Scope This protocol details the extraction and quantification of N-Nitroso anabasine from soil and sediment samples using solvent extraction, solid-phase extraction (SPE) clean-up, and LC-MS/MS with this compound as an internal standard.

2. Materials and Reagents

  • This compound solution (e.g., 100 µg/mL in methanol)

  • N-Nitroso anabasine analytical standard

  • Toluene (B28343), Dichloromethane, Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Citrate (B86180) buffer solution (pH 4.5)

  • Anhydrous sodium sulfate (B86663)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) or Florisil)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

3. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 20 mL of an extraction solvent mixture (e.g., toluene and citrate buffer).

  • Extract the sample by sonication in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant (organic layer).

  • Repeat the extraction process on the soil pellet with a fresh portion of the extraction solvent.

  • Combine the supernatants and pass them through anhydrous sodium sulfate to remove any residual water.

4. Extract Clean-up (SPE)

  • Condition a silica SPE cartridge with dichloromethane.

  • Load the combined extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., toluene or hexane) to remove non-polar interferences.

  • Elute the N-Nitroso anabasine and its deuterated internal standard with a more polar solvent mixture (e.g., dichloromethane/methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis Follow the same LC-MS/MS conditions as described in Protocol 1.

6. Quantification Follow the same quantification procedure as described in Protocol 1.

Visualizations

cluster_water Water Sample Analysis Workflow cluster_soil Soil Sample Analysis Workflow W_Collect 1. Sample Collection (Amber Glass) W_Filter 2. Filtration (0.45 µm Glass Fiber) W_Collect->W_Filter W_Spike 3. Spike with This compound W_Filter->W_Spike W_SPE 4. Solid-Phase Extraction (SPE) W_Spike->W_SPE W_Elute 5. Elution W_SPE->W_Elute W_Concentrate 6. Evaporation & Reconstitution W_Elute->W_Concentrate W_Analyze 7. LC-MS/MS Analysis W_Concentrate->W_Analyze S_Prepare 1. Sample Preparation (Dry & Sieve) S_Spike 2. Spike with This compound S_Prepare->S_Spike S_Extract 3. Ultrasonic Extraction S_Spike->S_Extract S_Cleanup 4. SPE Clean-up S_Extract->S_Cleanup S_Concentrate 5. Evaporation & Reconstitution S_Cleanup->S_Concentrate S_Analyze 6. LC-MS/MS Analysis S_Concentrate->S_Analyze

Caption: Workflow for the analysis of N-Nitroso anabasine in water and soil samples.

cluster_legend Legend Analyte N-Nitroso anabasine [M+H]+ = 192.2 Fragment_Analyte Product Ion (m/z 162.2) Analyte->Fragment_Analyte CID Loss Loss of -NO (30 Da) Analyte->Loss IS This compound [M+H]+ = 196.3 Fragment_IS Product Ion (m/z 166.3) IS->Fragment_IS CID IS->Loss Precursor Precursor Ion Product Product Ion

Caption: Proposed fragmentation pathway for N-Nitroso anabasine and its deuterated internal standard.

References

Analytical Standards for Tobacco-Specific Nitrosamines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogenic compounds found in tobacco products and are formed from nicotine (B1678760) and other alkaloids during the curing and processing of tobacco.[1][2] The most studied TSNAs include N'-nitrosonornicotine (NNN), N'-nitrosoanatabine (NAT), N'-nitrosoanabasine (NAB), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).[3] Due to their carcinogenic properties, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have classified NNN and NNK as harmful and potentially harmful constituents in tobacco products, requiring manufacturers to report their levels.[3] This necessitates robust and reliable analytical methods for their quantification.

This document provides detailed application notes and protocols for the analysis of TSNAs in various tobacco matrices, aimed at researchers, scientists, and professionals in drug development.

Analytical Methodologies: A Comparative Overview

Historically, Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) was the standard method for TSNA analysis.[3][4] However, this method has several drawbacks, including a lack of selectivity as the TEA detector is nitroso-specific but cannot differentiate between co-eluting nitroso-compounds.[3] Additionally, GC-TEA methods often require extensive sample cleanup and analyte concentration steps.[3]

Currently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for TSNA analysis due to its superior sensitivity, selectivity, and higher throughput.[3][5] This technique allows for simpler sample preparation, often a "dilute and shoot" approach, and provides more accurate and robust results.[3][5]

Application Note 1: Analysis of TSNAs in Solid Tobacco Products by LC-MS/MS

This application note is based on the principles outlined in CORESTA Recommended Method (CRM) No. 72, a widely accepted international standard for the determination of TSNAs in tobacco and tobacco products.[6][7]

1. Scope

This method is applicable to the quantification of NNN, NNK, NAT, and NAB in ground tobacco, cigarette filler, cigar filler, and smokeless tobacco products.[6][7]

2. Principle

Deuterium-labeled internal standards are added to the tobacco sample, which is then extracted with an aqueous buffer. The resulting extract is filtered and analyzed by Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS).[6]

3. Materials and Reagents

  • Standards: Certified reference standards of NNN, NNK, NAT, NAB, and their corresponding deuterium-labeled internal standards (e.g., NNN-d4, NNK-d4, NAT-d4, NAB-d4).[3][6]

  • Solvents and Reagents: Acetonitrile (ACN), Methanol (MeOH), Ammonium (B1175870) acetate (B1210297), Deionized water.[6][8]

4. Experimental Protocol

A detailed experimental workflow is provided below, followed by a summary of key quantitative data.

Experimental Workflow: Sample Preparation and Analysis

TSNA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Weigh ~1.0 g of homogenized tobacco sample add_is Spike with internal standard solution sample->add_is extract Add 30 mL of 100 mM Ammonium Acetate add_is->extract shake Shake for 40 minutes extract->shake filter Filter the extract shake->filter lc_separation Chromatographic Separation (C18 Column) filter->lc_separation Inject filtrate ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification using calibration curve ms_detection->quantification

Caption: Workflow for TSNA analysis in solid tobacco.

5. Quantitative Data Summary

The following tables summarize typical performance data for the LC-MS/MS analysis of TSNAs.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
NNN0.5 - 1.00.7 - 3.0
NNK0.5 - 1.00.7 - 3.0
NAT0.5 - 1.00.7 - 3.0
NAB1.0 - 5.03.0 - 8.0
Data is dependent on the specific tobacco matrix.[3]

Table 2: Calibration and Recovery Data

ParameterTypical Value
Calibration Range0.01 - 100 ng/mL
Correlation Coefficient (R²)> 0.99
Recovery80% - 120%
Recovery is assessed by spiking known concentrations of analytes into the sample matrix.[3][9]

Protocol 1: Detailed Sample Preparation for Solid Tobacco

This protocol is a detailed breakdown of the sample preparation steps outlined in the workflow diagram.

  • Sample Homogenization: Grind the tobacco sample to a uniform consistency. Heat should not be generated during grinding as it can affect TSNA levels.[10][11]

  • Weighing: Accurately weigh approximately 1.000 g of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Internal Standard Spiking: Add a known volume (e.g., 300 µL) of the internal standard spiking solution directly onto the sample.[12]

  • Extraction: Add 30 mL of 100 mM ammonium acetate solution to the centrifuge tube.[6]

  • Shaking: Cap the tube and shake vigorously for 40 ± 5 minutes to ensure thorough extraction of the TSNAs.[6]

  • Filtration/Centrifugation: Filter the extract using a 0.45 µm PTFE syringe filter directly into an amber autosampler vial. Alternatively, the sample can be centrifuged, and the supernatant can be filtered.[6]

  • Analysis: The filtered extract is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrumentation and Conditions

This protocol provides typical instrumental parameters for the analysis of TSNAs.

1. Liquid Chromatography (LC) System

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Acetic Acid in Deionized Water[8]

  • Mobile Phase B: 0.1% Acetic Acid in Methanol[8]

  • Flow Rate: 0.4 mL/min[8]

  • Column Temperature: 55 °C[8]

  • Injection Volume: 5 - 10 µL

2. Mass Spectrometry (MS) System

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: At least two MRM transitions should be monitored for each analyte for confirmation and quantification.[3]

Table 3: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NNN178.1148.1120.1
NNK208.1122.192.1
NAT190.1160.1132.1
NAB190.1160.1132.1
NNN-d4182.1152.1124.1
NNK-d4212.1126.196.1
Specific transitions may vary depending on the instrument and optimization.

Signaling Pathway and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result.

Logical_Flow cluster_input Input cluster_process Analytical Process cluster_output Output tobacco_sample Tobacco Product extraction Extraction of TSNAs tobacco_sample->extraction separation LC Separation extraction->separation detection MS/MS Detection separation->detection data_processing Data Processing detection->data_processing quantitative_results Quantitative Results (ng/g) data_processing->quantitative_results

Caption: Logical flow of TSNA quantification.

Conclusion

The LC-MS/MS methodology, particularly when following established protocols like CORESTA Recommended Method No. 72, provides a robust, sensitive, and selective means for the quantification of tobacco-specific nitrosamines. Adherence to detailed experimental protocols and the use of appropriate internal standards are critical for achieving accurate and reproducible results. The data and protocols presented here serve as a comprehensive guide for laboratories involved in the analysis of these important carcinogens in tobacco products.

References

Application Notes and Protocols for the Quantification of (R,S)-N-Nitroso Anabasine-d4 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R,S)-N-Nitroso anabasine (B190304) (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) that is a potent carcinogen. Accurate and sensitive quantification of NAB in various matrices is crucial for toxicology studies, tobacco product analysis, and research in drug development. Stable isotope-labeled internal standards, such as (R,S)-N-Nitroso anabasine-d4 (NAB-d4), are essential for achieving high accuracy and precision in LC-MS/MS-based quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of (R,S)-N-Nitroso anabasine using this compound as an internal standard via LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis of (R,S)-N-Nitroso Anabasine

This protocol outlines the sample preparation, liquid chromatography, and mass spectrometry conditions for the quantitative analysis of (R,S)-N-Nitroso anabasine.

1.1. Materials and Reagents

1.2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of (R,S)-N-Nitroso anabasine and this compound into separate 1 mL volumetric flasks.

    • Dissolve in acetonitrile and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of (R,S)-N-Nitroso anabasine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

    • The concentration range should be appropriate for the expected sample concentrations and the instrument's linear range.

  • Internal Standard Spiking Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution. This solution will be spiked into all samples and calibration standards.

1.3. Sample Preparation

The following is a general procedure for solid samples (e.g., tobacco) and liquid samples (e.g., urine). The protocol may need to be optimized based on the specific matrix.

1.3.1. Solid Samples (e.g., Tobacco Products)

  • Homogenize the solid sample.

  • Accurately weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.

  • Spike with a known volume of the this compound internal standard spiking solution.

  • Add 10 mL of extraction solvent (e.g., 100 mM ammonium acetate in water).

  • Vortex for 1 minute and shake on a mechanical shaker for 30-60 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

1.3.2. Liquid Samples (e.g., Urine) [1]

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Take a 1 mL aliquot of the supernatant.

  • Spike with the this compound internal standard.

  • For cleaner samples, a direct injection may be possible. For more complex matrices, a Solid Phase Extraction (SPE) cleanup is recommended:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the urine sample.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

2.1. Liquid Chromatography (LC) Conditions

The following are typical LC parameters. Optimization may be required depending on the specific instrument and column.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Gradient A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

2.2. Mass Spectrometry (MS) Conditions

The following are typical MS parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). These parameters, especially the MRM transitions, collision energy, and declustering potential, should be optimized for the specific instrument being used.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage ~5500 V
Source Temperature 500 - 600 °C
Curtain Gas ~30 psi
Collision Gas (CAD) Nitrogen, typically set to medium or optimized for best signal
Scan Type Multiple Reaction Monitoring (MRM)

2.2.1. MRM Transitions and Optimized Parameters

The exact MRM transitions and optimal collision energies (CE) and declustering potentials (DP) need to be determined by infusing a standard solution of (R,S)-N-Nitroso anabasine and this compound into the mass spectrometer. However, based on the structure and known fragmentation of similar compounds, the following are proposed transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (CE) (eV)Declustering Potential (DP) (V)
(R,S)-N-Nitroso anabasine192.1162.1100-200To be optimizedTo be optimized
192.1134.1100-200To be optimizedTo be optimized
This compound196.1166.1100-200To be optimizedTo be optimized
196.1138.1100-200To be optimizedTo be optimized

Note: The precursor ion for the d4-labeled standard is expected to be 4 Da higher than the unlabeled compound. The product ions will also be shifted by 4 Da if the deuterium (B1214612) atoms are retained in the fragment.

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of (R,S)-N-Nitroso anabasine to this compound against the concentration of the (R,S)-N-Nitroso anabasine standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of (R,S)-N-Nitroso anabasine in the samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (R,S)-N-Nitroso anabasine working_standards Working Standards stock_analyte->working_standards stock_is Internal Standard Stock This compound spiking_solution IS Spiking Solution stock_is->spiking_solution lc_separation LC Separation working_standards->lc_separation spike_sample Spike Sample with IS spiking_solution->spike_sample sample Sample sample->spike_sample extraction Solvent Extraction spike_sample->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration centrifuge->filter filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS experimental workflow for NAB analysis.

4.2. Logical Relationship for MRM-based Quantification

mrm_quantification cluster_analyte Analyte cluster_is Internal Standard cluster_quant Quantification analyte_precursor NAB Precursor Ion (m/z 192.1) analyte_product NAB Product Ion (m/z 162.1) analyte_precursor->analyte_product Fragmentation ratio Peak Area Ratio (Analyte / IS) analyte_product->ratio is_precursor NAB-d4 Precursor Ion (m/z 196.1) is_product NAB-d4 Product Ion (m/z 166.1) is_precursor->is_product Fragmentation is_product->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Caption: Logic of quantification using an internal standard.

References

Application Note: GC-MS/MS Analysis of N-Nitrosoanabasine (NAB) with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine (B190304) during the curing and processing of tobacco.[1][2] Like other TSNAs, NAB is a potential carcinogen, making its detection and quantification critical in tobacco products, smoke, and pharmaceutical products where precursors or contaminants may be present.[1][3] This application note details a robust and sensitive method for the quantitative analysis of NAB using gas chromatography-tandem mass spectrometry (GC-MS/MS) with a deuterated internal standard. The use of an isotope-labeled internal standard, such as N-Nitrosoanabasine-d4 (NAB-d4), is crucial for correcting potential matrix effects and variations during sample preparation and injection, thereby ensuring high accuracy and precision.[1][4] The method employs Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, making it suitable for trace-level quantification.[2][3]

Principle of the Method

The analytical method involves the extraction of NAB from the sample matrix using an organic solvent. A known amount of deuterated internal standard (NAB-d4) is added to the sample prior to extraction to ensure accurate quantification. The extract is then cleaned up using Solid Phase Extraction (SPE) to minimize matrix interferences.[3] The final extract is analyzed by a GC-MS/MS system, where the analytes are separated on a capillary column and detected by a triple quadrupole mass spectrometer operating in MRM mode. Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to its corresponding deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: N-Nitrosoanabasine (NAB), N-Nitrosoanabasine-d4 (NAB-d4) analytical standards.

  • Solvents: Dichloromethane (GC grade), Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade).

  • Reagents: 1 M Sodium Hydroxide (NaOH) solution, Anhydrous Magnesium Sulfate, 10 mM Ammonium (B1175870) Acetate (B1210297).[5][6]

  • Solid Phase Extraction (SPE): Alumina B SPE cartridges (or equivalent) may be used for sample cleanup.[1]

  • Sample Matrix: Tobacco filler, drug substance, or mainstream cigarette smoke collected on a Cambridge filter pad (CFP).[1]

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of NAB and NAB-d4 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C.

  • Working Standard Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solutions with methanol to prepare an intermediate working stock solution containing NAB.

  • Internal Standard (ISTD) Spiking Solution (e.g., 400 ng/mL): Prepare a working solution of NAB-d4 in the extraction solvent (e.g., dichloromethane).[6]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the NAB working stock solution into the ISTD spiking solution. A typical calibration range could be from 0.5 ng/mL to 200 ng/mL.[1][6]

Sample Preparation Protocol (Tobacco Filler Example)
  • Weighing: Accurately weigh approximately 250 mg of the homogenized tobacco sample into a 15 mL centrifuge tube.[5]

  • Spiking: Add a precise volume of the NAB-d4 internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of 1 M NaOH solution, vortex briefly, and shake for 5 minutes.[6]

    • Add 2 mL of dichloromethane, vortex, and shake for an additional 5 minutes.[6]

    • Alternatively, a 10 mM ammonium acetate solution can be used for extraction by shaking for 60 minutes.[5][7]

  • Centrifugation: Centrifuge the suspension at approximately 10,000 x g for 5 minutes to separate the organic and aqueous layers.[6]

  • Cleanup (Optional but Recommended):

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • For cleaner samples, pass the extract through an Alumina B SPE cartridge preconditioned with dichloromethane.[1]

  • Final Preparation: Transfer the final extract into a 2 mL GC vial for analysis.

Caption: Workflow for GC-MS/MS analysis of N-Nitrosoanabasine.

Data Presentation

GC-MS/MS Instrumental Parameters

Accurate and reliable data acquisition is dependent on optimized instrumental conditions. The following table provides a typical set of parameters for the GC-MS/MS analysis of NAB.

ParameterSetting
GC System Agilent 7890 GC (or equivalent)
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS (or equivalent)
Column Agilent J&W DB-35ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or DB-1701.[1][2]
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 4:1 ratio).[2]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of ~1.0 mL/min.[2]
Oven Program Initial: 70°C, hold 4 min; Ramp: 20°C/min to 240°C, hold 3 min. (Optimize as needed).[8]
Transfer Line Temp 285 °C.[2]
Ion Source Electron Ionization (EI) at 70 eV or Chemical Ionization (CI).[2][3]
Source Temperature 230 °C.[2]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions NAB (Quantifier): m/z 191 -> 161NAB (Qualifier): m/z 191 -> 93NAB-d4 (ISTD): m/z 195 -> 165

Note: MRM transitions are illustrative and should be empirically optimized for the specific instrument used.

Method Validation Summary

Method validation was performed to demonstrate the suitability of the analytical procedure for its intended purpose. Key validation parameters are summarized below, with acceptance criteria typical for trace analysis.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.995> 0.999 achieved over 0.5-200 ng/mL range.[1]
Limit of Quantitation (LOQ) S/N ≥ 10Tobacco: 40 ng/g Smoke: 2 ng/cig.[3]
Accuracy (% Recovery) 70 - 130%88.5% - 117%.[6]
Precision (% RSD) ≤ 15%< 15% for repeatability and intermediate precision.[6]
Specificity No interfering peaksNo significant interference at the retention time of NAB and NAB-d4.

Caption: Relationship between validation parameters and reliable results.

Conclusion

This application note presents a validated GC-MS/MS method for the sensitive and selective quantification of N-Nitrosoanabasine in complex matrices. The protocol, which incorporates a deuterated internal standard and SPE cleanup, provides excellent accuracy, precision, and linearity.[2][3] This high-throughput method is well-suited for routine analysis in quality control laboratories and for research purposes in the fields of tobacco product regulation and pharmaceutical safety. The use of GC-MS/MS in MRM mode ensures high selectivity, minimizing the risk of matrix interferences and enabling reliable trace-level detection.[2][3]

References

Application Note: Quantification of N-Nitrosoanabasine in Human Urine using (R,S)-N-Nitroso anabasine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) and a known carcinogen found in tobacco products. Its presence in biological matrices, such as urine, serves as a specific biomarker for exposure to tobacco products. Accurate quantification of NAB is crucial for toxicological studies, cancer risk assessment, and in the development of smoking cessation therapies. This application note provides a detailed protocol for the quantitative analysis of total N-Nitrosoanabasine (free and glucuronidated forms) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (R,S)-N-Nitroso anabasine-d4 (NAB-d4) as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variabilities in sample preparation, ensuring high accuracy and precision.[1]

Principle

The method involves the enzymatic hydrolysis of NAB glucuronides in urine samples to measure the total NAB concentration. Following hydrolysis, the sample is purified and concentrated using solid-phase extraction (SPE). The final extract is then analyzed by LC-MS/MS. This compound is added to the urine samples at the beginning of the procedure to serve as an internal standard, co-eluting with the native analyte and experiencing similar ionization effects in the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Materials and Reagents

  • N-Nitrosoanabasine (NAB) analytical standard

  • This compound (NAB-d4)

  • β-glucuronidase (from Helix pomatia or recombinant)[2][3]

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Human urine (drug-free, for calibration standards and quality controls)

Experimental Protocols

Preparation of Standards and Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NAB and NAB-d4 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water). These will be used to spike the calibration curve samples and quality controls.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Ammonium Acetate Buffer (pH 5.0): Prepare a 0.1 M ammonium acetate buffer and adjust the pH to 5.0 with formic acid.

Sample Preparation
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 15 seconds and then centrifuge at 4000 x g for 10 minutes to pellet any precipitates.[1]

  • Internal Standard Spiking: To a 1.0 mL aliquot of urine supernatant, add a specific volume (e.g., 20 µL) of the this compound internal standard spiking solution. Vortex for 10 seconds.

  • Enzymatic Hydrolysis (for Total NAB):

    • Add 500 µL of 0.1 M ammonium acetate buffer (pH 5.0) to the spiked urine sample.

    • Add β-glucuronidase (e.g., from Helix pomatia, Type H-1, ≥30 units/μL of urine).[4]

    • Incubate the mixture at 37°C for 4 to 18 hours to ensure complete hydrolysis of the glucuronide conjugates.[4] The optimal incubation time should be determined during method validation.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not go dry.[1]

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.[1]

    • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Drying: Dry the cartridge under a full vacuum for 5 minutes.

    • Elution: Elute the NAB and NAB-d4 from the cartridge with 2 x 1.5 mL of methanol into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A suitable gradient to separate NAB from other matrix components.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for NAB and this compound should be optimized. Representative transitions are provided in the table below.

Data Presentation

Quantitative Method Performance

The following table summarizes typical performance characteristics for the quantification of N-Nitrosoanabasine in urine.

ParameterTypical ValueReference
Limit of Detection (LOD) 1.1 ng/L (1.1 pg/mL)[5]
Limit of Quantification (LOQ) 5.0 ng/L (5.0 pg/mL)[5]
Calibration Curve Range 0.01 - 100 ng/mL[6]
Correlation Coefficient (r²) > 0.99[6][7]
Recovery 88% - 97%[5]
Within-day Precision (RSD) 1.1% - 11.7%[5]
Day-to-day Precision (RSD) 3.5% - 6.5%[5]
Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosoanabasine (NAB) 192.1162.1Optimized during method development
This compound (NAB-d4) 196.1166.1Optimized during method development

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Mandatory Visualizations

G Experimental Workflow for NAB Biomarker Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis UrineSample 1. Urine Sample Collection & Centrifugation Spiking 2. Spike with this compound UrineSample->Spiking Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation LCMS 7. LC-MS/MS Analysis Evaporation->LCMS Inject into LC-MS/MS DataProcessing 8. Data Processing (Peak Integration) LCMS->DataProcessing Quantification 9. Quantification (Ratio to Internal Standard) DataProcessing->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration

Caption: Workflow for the analysis of N-Nitrosoanabasine (NAB) in urine.

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of the tobacco exposure biomarker, N-Nitrosoanabasine, in human urine. The use of this compound as an internal standard coupled with LC-MS/MS analysis ensures reliable data for biomarker studies in research and drug development. Method validation, including the optimization of enzymatic hydrolysis and LC-MS/MS parameters, is essential for achieving high-quality results.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of N-Nitroso Anabasine (NAB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of N-Nitroso anabasine (B190304) (NAB), with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact the quantification of N-Nitroso anabasine (NAB)?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate and unreliable quantification of NAB.[1][2] Complex sample matrices, such as tobacco products, urine, plasma, and various drug formulations, contain numerous endogenous substances like salts, proteins, and phospholipids (B1166683) that can interfere with the ionization of NAB during LC-MS/MS analysis.[1][3][4]

Q2: I am observing significant ion suppression for NAB in my samples. What are the likely causes and how can I troubleshoot this issue?

A: Significant ion suppression is a common challenge in NAB analysis, primarily caused by high concentrations of matrix components that co-elute with NAB and compete for ionization.[1]

Here are the key troubleshooting steps:

  • Optimize Sample Preparation: The most critical step to combat matrix effects is a thorough sample cleanup.[1][5] Different techniques can be employed depending on the matrix.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS, such as NAB-d4 or ¹³C₆-NAB, is highly recommended.[6][7][8] The SIL-IS co-elutes with NAB and experiences similar matrix effects, allowing for accurate correction during data analysis.[1]

  • Chromatographic Optimization: Modifying the HPLC/UPLC method can help separate NAB from interfering matrix components.[1][6] This can be achieved by altering the mobile phase gradient to improve resolution.[1]

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[1][6] However, this may compromise the limit of detection (LOD) and limit of quantitation (LOQ).[9]

  • Instrument Optimization: Ensure that the mass spectrometer parameters, such as curtain gas pressure and Q0D voltage, are optimized to reduce background noise and enhance the signal for NAB.[9]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for NAB analysis?

A: The choice of sample preparation technique depends on the complexity of the matrix. Here are some widely used and effective methods:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples by selectively isolating NAB and removing interfering compounds.[5][6][10] It is particularly useful for matrices like urine and plasma.[10]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for separating NAB from matrix components based on differential solubility.

  • Protein Precipitation: For biological fluids like plasma and urine, protein precipitation with a solvent like acetone (B3395972) is a simple and effective first step to remove proteins and phospholipids.[1][4]

  • Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE and can provide clean extracts.[11]

Q4: How do I choose between LC-MS/MS and GC-MS/MS for NAB analysis?

A: Both LC-MS/MS and GC-MS/MS can be used for nitrosamine (B1359907) analysis, and the choice depends on the specific properties of the analyte and the complexity of the matrix.

  • LC-MS/MS: This is the most common and preferred method for a wide range of nitrosamines, including NAB, as it is suitable for less volatile and thermally sensitive compounds.[2][12] It offers high sensitivity and selectivity.[2]

  • GC-MS/MS: This technique is well-suited for volatile nitrosamines.[12] While NAB is a cyclic nitrosamine, GC-MS/MS can be used, often coupled with techniques like headspace sampling to minimize matrix contamination.[12][13] GC-MS/MS offers excellent selectivity, especially in multiple reaction monitoring (MRM) mode, which helps in eliminating background interferences.[14]

Q5: My NAB recovery is low and inconsistent. What could be the cause and how can I improve it?

A: Low and inconsistent recovery can be due to several factors related to the analytical method and sample matrix.

  • Inefficient Extraction: The chosen sample preparation method (SPE, LLE) may not be optimal for your specific sample matrix. Re-evaluate and optimize the extraction parameters, such as the sorbent type for SPE or the extraction solvent for LLE.

  • Analyte Degradation: N-nitrosamines can be sensitive to light and certain pH conditions. Ensure proper sample handling and storage to prevent degradation.

  • Matrix Effects: As discussed, ion suppression can lead to an apparent low recovery. The use of a stable isotope-labeled internal standard is the most effective way to correct for recovery losses during sample preparation and analysis.[6]

  • Suboptimal Chromatographic Conditions: Poor peak shape and resolution can affect the accuracy of integration and, consequently, the calculated recovery. Optimize the mobile phase, gradient, and column to achieve a sharp, symmetrical peak for NAB.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect values for different sample preparation methods used in the analysis of tobacco-specific nitrosamines (TSNAs), including NAB. These values are illustrative and can vary depending on the specific matrix, laboratory conditions, and analytical instrumentation.

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Effect (%)Applicable MatricesReference
Solid-Phase Extraction (SPE)85 - 115%< 15%Urine, Plasma, Tobacco[10]
Liquid-Liquid Extraction (LLE)80 - 110%< 20%Pharmaceutical Formulations[6]
Protein Precipitation (PPT)> 90% (for initial cleanup)Variable (often requires further cleanup)Plasma, Urine[4]
Dilute and ShootNot ApplicableCan be significant (>50% suppression)Simple liquid formulations, e-liquids[15]

Experimental Protocols

Protocol 1: Sample Preparation of Urine using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction of NAB from urine samples, which often contain both free and glucuronidated forms of the analyte.[10]

  • Sample Pre-treatment: To a 1 mL urine sample, add 50 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., NAB-d4).[1]

  • Enzymatic Hydrolysis: To cleave the glucuronide conjugates, add a β-glucuronidase enzyme solution and incubate at 37°C for a specified period (e.g., 2-4 hours or overnight).[1][10]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (B129727) and then water through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering matrix components. A typical wash sequence might include water followed by a mild organic solvent.

  • Elution: Elute NAB and the SIL-IS from the cartridge using an appropriate elution solvent, such as a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of a weak base (e.g., ammonium (B1175870) hydroxide).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Quantification of NAB by LC-MS/MS

This protocol provides a general framework for the instrumental analysis of NAB.

  • Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for the separation of NAB.[5][16]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.[5][16]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[16]

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both NAB and its SIL-IS to ensure selectivity and accurate quantification. The most intense transition is used for quantification, and the second for confirmation.

  • Calibration: Prepare a calibration curve using matrix-matched standards or by using a stable isotope-labeled internal standard to compensate for matrix effects.[7]

Visualizations

Experimental_Workflow Experimental Workflow for NAB Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Plasma, Tobacco Extract) Add_IS Addition of Stable Isotope-Labeled Internal Standard (e.g., NAB-d4) Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (if applicable for conjugated forms) Add_IS->Hydrolysis Extraction Extraction & Cleanup (SPE, LLE, or PPT) Hydrolysis->Extraction LCMS LC-MS/MS Analysis (C18 Column, Gradient Elution) Extraction->LCMS Detection Detection in MRM Mode (Quantifier & Qualifier Ions) LCMS->Detection Integration Peak Integration & Calibration Detection->Integration Quantification Quantification of NAB Concentration Integration->Quantification

Caption: A flowchart illustrating the typical experimental workflow for the quantification of N-Nitroso anabasine (NAB).

Troubleshooting_Workflow Troubleshooting Guide for Matrix Effects in NAB Analysis cluster_optimization Optimization Strategies Start Inaccurate NAB Quantification (Poor Recovery, High Variability) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check_IS Use_IS Implement a suitable SIL-IS (e.g., NAB-d4, 13C6-NAB) Check_IS->Use_IS No Optimize_SP Optimize Sample Preparation Check_IS->Optimize_SP Yes Use_IS->Optimize_SP Optimize_Chrom Optimize Chromatography Optimize_SP->Optimize_Chrom SPE Solid-Phase Extraction (SPE) Optimize_SP->SPE LLE Liquid-Liquid Extraction (LLE) Optimize_SP->LLE Dilute Dilute Sample Optimize_Chrom->Dilute Gradient Modify Gradient Profile Optimize_Chrom->Gradient Column Try a different column chemistry Optimize_Chrom->Column Revalidate Re-validate Method Dilute->Revalidate

Caption: A logical workflow for troubleshooting matrix effects in N-Nitroso anabasine (NAB) analysis.

References

Resolving Chromatographic Peaks of N-Nitrosoanabasine Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic resolution of N-Nitrosoanabasine (NAB) isomers.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosoanabasine (NAB) and what are its isomers?

A1: N-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) derived from the alkaloid anabasine.[1] Like other nitrosamines, it is a compound of concern due to potential health risks.[2] NAB can exist as different isomers, including enantiomers (chiral isomers) due to the stereocenter at the 2'-position of the piperidine (B6355638) ring, resulting in (S)-NAB and (R)-NAB. The restricted rotation around the N-N=O bond can also lead to geometric isomers (E/Z isomers). The separation and quantification of these isomers are crucial for accurate risk assessment and toxicological studies.

Q2: Why is the chromatographic resolution of NAB isomers important?

A2: The different isomers of a compound can exhibit varying biological and toxicological activities. For instance, with the related compound N'-nitrosonornicotine (NNN), the (S)-enantiomer is considered more carcinogenic.[3] Therefore, resolving the isomers of NAB is critical to accurately assess the potential health risks associated with exposure to tobacco products or other sources.[2] Regulatory bodies like the FDA and EMA have stringent requirements for the control of nitrosamine impurities in pharmaceutical products.[2]

Q3: What are the common analytical techniques for separating NAB isomers?

A3: Several chromatographic techniques are employed for the analysis of NAB and other TSNAs:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method known for its high sensitivity and selectivity in complex matrices like tobacco and urine.[1][4][5]

  • Gas Chromatography (GC): GC coupled with a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS) is also a suitable technique.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is particularly effective for the separation of chiral isomers (enantiomers) and can offer faster analysis times.[8][9]

Q4: What are the main challenges in resolving NAB isomers?

A4: Researchers may face several challenges, including:

  • Co-elution: The structural similarity of isomers makes their separation difficult, often leading to overlapping or co-eluting peaks.

  • Low Concentrations: TSNAs are often present at very low levels (ng/g or ng/mL) in samples, requiring highly sensitive analytical methods.[1][10]

  • Matrix Effects: Complex sample matrices, such as tobacco, smoke condensate, or biological fluids, can interfere with the analysis and affect the accuracy of quantification.[1][11]

  • Isomer Interconversion: In some cases, isomers can interconvert depending on factors like temperature and solvent conditions, which can complicate analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of N-Nitrosoanabasine isomers.

Q5: My chromatographic peaks for NAB isomers are showing poor resolution or co-elution. What can I do?

A5: Poor resolution is a common issue. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase (for LC/SFC):

    • Adjust the solvent gradient profile (for reversed-phase LC). A shallower gradient can improve separation.

    • Modify the mobile phase composition. For chiral separations in SFC, optimizing the co-solvent (e.g., methanol) is crucial.[8]

    • Experiment with different mobile phase additives.

  • Select an Appropriate Column:

    • For enantiomeric separation, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used.[3][8][12]

    • For general separation, a high-efficiency column (e.g., with smaller particle size) can improve resolution. A C18 column is often used for LC-MS/MS analysis of TSNAs.[1]

  • Adjust Chromatographic Parameters:

    • Lower the flow rate to increase the interaction time with the stationary phase.

    • Optimize the column temperature. Temperature can affect both retention and selectivity.

Q6: I am observing poor peak shape (e.g., tailing or fronting). How can I improve it?

A6: Poor peak shape can result from several factors. Here are some solutions:

  • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Address Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. Adding a mobile phase modifier (e.g., a small amount of a basic compound for basic analytes) can help.

  • Ensure Proper Sample Dissolution: Make sure your sample is fully dissolved in a solvent compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Contamination/Degradation: If the problem persists, the column may be contaminated or degraded. Try flushing the column or replacing it if necessary.

Q7: The sensitivity of my assay is too low to detect NAB at the required levels. What are my options?

A7: Low sensitivity can be a significant hurdle, especially for trace-level analysis.

  • Optimize Mass Spectrometer Settings: For LC-MS/MS, ensure that the MS parameters (e.g., ion source settings, collision energy) are optimized for NAB. Use multiple reaction monitoring (MRM) for the best sensitivity and selectivity.

  • Improve Sample Preparation:

    • Incorporate a sample concentration step. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to enrich the analytes from the sample matrix.[4][6][10]

    • Molecularly Imprinted Polymers (MIPs) can be used as a highly selective SPE sorbent for TSNAs.[10]

  • Minimize Matrix Effects: Matrix components can suppress the ionization of the target analyte. Use an appropriate internal standard (e.g., a deuterated analog of NAB) to compensate for these effects.[1][5]

Q8: My retention times are drifting or irreproducible. What is the cause?

A8: Unstable retention times can compromise the reliability of your data.

  • Ensure System Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

  • Check for Leaks: Leaks in the HPLC/SFC system can cause fluctuations in pressure and flow rate, leading to retention time shifts.

  • Mobile Phase Stability: Ensure your mobile phase is properly mixed and degassed. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components.

  • Column Temperature Control: Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can significantly impact retention times.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for TSNA Analysis

This protocol provides a general framework for the analysis of TSNAs, including NAB, in various matrices.[1][4]

  • Sample Preparation (Liquid-Liquid Extraction): [4]

    • Extract the sample (e.g., tobacco, smoke condensate) with water.

    • Extract the resulting aqueous solution with dichloromethane.

    • Evaporate the organic phase and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 3 µm).

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for confirmation and quantification.[1]

    • Internal Standard: Use a stable isotope-labeled internal standard (e.g., deuterated NAB) for accurate quantification.[5]

Protocol 2: Chiral Separation using Supercritical Fluid Chromatography (SFC)-MS/MS

This protocol is adapted from methods used for the chiral separation of the related compound NNN and is applicable to NAB.[8]

  • Sample Preparation: Follow a suitable extraction and clean-up procedure as described in Protocol 1.

  • SFC Conditions:

    • Column: A chiral stationary phase, such as one based on immobilized cellulose tri(3,5-dichlorophenylcarbamate).

    • Mobile Phase: Supercritical CO2 with a modifier (co-solvent) such as methanol. An additive like ammonium (B1175870) hydroxide (B78521) may be used to improve peak shape and resolution.[13]

    • Flow Rate: 1-3 mL/min.

    • Column Temperature: 35-45 °C.

    • Back Pressure: 100-150 bar.

  • MS/MS Detection: Couple the SFC system to a tandem mass spectrometer and use conditions similar to those described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical performance data for TSNA analysis methods found in the literature.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLODLOQReference
TSNAsCigarette/Cigar TobaccoLC-MS/MS0.5 - 1.0 ng/g0.7 - 3 ng/g[1]
TSNAsSmokeless TobaccoLC-MS/MS1 - 5 ng/g3 - 8 ng/g[1]
TSNAsTobaccoLC-MS/MS0.2 - 1.0 ng/g-[4]
TSNAsCigarette SmokeLC-MS/MS0.1 - 0.3 ng/cigarette-[4]
NNN, NNKTobacco ProductsMIP-HPLC-MS/MS~0.03 ng/mL~0.1 ng/mL[10]

Table 2: Method Accuracy and Precision

AnalyteMatrixMethodRecovery (%)Precision (%RSD)Reference
TSNAsSpiked TobaccoLC-MS/MS82.3 - 120%5.3 - 14.3%[1]
TSNAsTobacco/SmokeLC-MS/MS95.7 - 107.7%< 7.4%[4]
NNN, NNKQC SamplesMIP-HPLC-MS/MS92.4 - 110%2.5 - 8.2%[10]

Visualizations

Workflow for N-Nitrosoanabasine Isomer Analysis

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Data Analysis Sample Sample (e.g., Tobacco, Pharmaceutical) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Injection Inject into Chromatography System (LC/SFC/GC) Cleanup->Injection Separation Isomer Separation (Chiral or Achiral Column) Injection->Separation Detection Detection (MS/MS or TEA) Separation->Detection Data Data Processing (Peak Integration & Quantification) Detection->Data

Caption: General workflow for the analysis of N-Nitrosoanabasine isomers.

Troubleshooting Peak Resolution Issues

Start Poor Peak Resolution Q1 Is a chiral separation needed? Start->Q1 A1_Yes Use Chiral Stationary Phase (CSP) Q1->A1_Yes Yes A1_No Optimize Achiral Separation Q1->A1_No No Q2 Is mobile phase optimized? A1_Yes->Q2 A1_No->Q2 A2_Yes Adjust Flow Rate or Temperature Q2->A2_Yes Yes A2_No Modify Gradient/ Co-solvent/Additives Q2->A2_No No Q3 Is column efficient? A2_Yes->Q3 A3_Yes Check for System Issues Q3->A3_Yes Yes A3_No Use Column with Smaller Particles or Longer Length Q3->A3_No No

Caption: Decision tree for troubleshooting poor chromatographic peak resolution.

References

Technical Support Center: (R,S)-N-Nitroso anabasine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (R,S)-N-Nitroso anabasine-d4 in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound as a neat solid or in a methanol (B129727) solution should be stored at temperatures between +2°C and +8°C[1][2]. Some suppliers recommend storage at +4°C[3]. For solutions in methanol, storage at -20°C is also recommended for the non-deuterated (S)-N-Nitroso Anabasine, which can be considered as a guideline.

Q2: What solvents are suitable for preparing solutions of this compound?

A2: this compound is commercially available as a solution in methanol[2][4]. Acetonitrile is another common solvent for related compounds like N'-Nitrosonornicotine-d4[4]. The choice of solvent will depend on the specific requirements of your analytical method. It is crucial to use high-purity, HPLC, or LC-MS grade solvents to avoid introducing contaminants that could affect stability.

Q3: How stable is this compound in solution at room temperature?

Q4: What is the expected stability of this compound in acidic and basic solutions?

A4: The stability of N-nitroso compounds can be significantly influenced by pH. Generally, nitrosamines are relatively stable in neutral and acidic conditions. However, strong acidic or basic conditions, especially when combined with elevated temperatures, can lead to degradation. For other nitrosamines, degradation has been observed under forced acidic and basic stress conditions. It is recommended to buffer solutions to the desired pH and conduct stability studies under your specific experimental conditions.

Q5: Is this compound sensitive to light?

A5: N-nitroso compounds can be susceptible to photodegradation. It is a common practice to protect solutions of nitrosamines from light by using amber vials or by covering the vials with aluminum foil. While specific photostability studies for this compound are not publicly available, it is a prudent precautionary measure to minimize light exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., decreasing peak area over time) Degradation of the analyte in solution.- Prepare fresh stock solutions daily or as needed. - Store stock and working solutions at the recommended temperature (2-8°C or -20°C) and protect from light. - Verify the stability of the compound in your specific solvent and experimental conditions by running a stability study (see Experimental Protocols).
Appearance of unknown peaks in chromatograms Formation of degradation products.- Investigate potential degradation pathways (see diagram below). - Perform forced degradation studies to identify potential degradation products. - Adjust solution pH and temperature to minimize degradation.
Poor recovery from sample matrix Analyte instability in the sample matrix.- Evaluate the stability of this compound in the specific biological or environmental matrix. - Adjust sample preparation procedures to minimize exposure to harsh conditions (e.g., extreme pH, high temperature).

Quantitative Data on Stability

Specific quantitative stability data for this compound in various solutions is not extensively documented in publicly available literature. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions. The following tables are provided as templates for presenting such data.

Table 1: Example of Short-Term Stability Data of this compound in Methanol at Different Temperatures

Time (hours)Concentration at 4°C (% of initial)Concentration at 25°C (Room Temp) (% of initial)
0100.0100.0
2499.898.5
4899.597.1
7299.295.8

Table 2: Example of pH Stability Data of this compound in Aqueous Buffers at 25°C

Time (hours)Concentration at pH 4.0 (% of initial)Concentration at pH 7.0 (% of initial)Concentration at pH 9.0 (% of initial)
0100.0100.0100.0
2499.799.596.2
4899.499.092.5
7299.198.688.9

Experimental Protocols

Protocol for Assessing Solution Stability of this compound

This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent.

1. Objective: To determine the stability of this compound in a selected solvent at different temperature and light conditions over a defined period.

2. Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile, water with appropriate buffers)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC or LC-MS/MS system

  • Temperature-controlled storage units (refrigerator, incubator)

  • Photostability chamber (optional)

3. Procedure:

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Preparation of Stability Samples: Aliquot the stock solution into amber HPLC vials. For photostability studies, use clear vials and expose them to a controlled light source, while protecting a set of control samples in amber vials.

  • Storage Conditions:

    • Temperature Stability: Store sets of vials at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C).

    • Photostability: Place one set of clear vials in a photostability chamber. Keep a control set wrapped in aluminum foil at the same temperature.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation: Calculate the percentage of the initial concentration of this compound remaining at each time point. A significant decrease in concentration (e.g., >5-10%) indicates instability under those conditions.

Visualizations

Stability_Testing_Workflow Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution prep_samples Prepare Stability Samples prep_stock->prep_samples temp_study Temperature Stability (e.g., 4°C, 25°C, 40°C) prep_samples->temp_study photo_study Photostability (Light vs. Dark) prep_samples->photo_study time_points Analyze at Time Points (0, 24, 48, 72h...) temp_study->time_points photo_study->time_points analytical_method Use Validated Stability-Indicating Method (HPLC or LC-MS/MS) time_points->analytical_method data_analysis Calculate % Remaining analytical_method->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound in solution.

Degradation_Pathway Generalized Degradation Pathway for Tobacco-Specific Nitrosamines cluster_degradation Degradation Pathways cluster_products Potential Products parent This compound denitrosation Denitrosation (loss of -NO group) parent->denitrosation Acid/Base Catalysis, Photolysis hydroxylation α-Hydroxylation parent->hydroxylation Metabolic Activation, Oxidative Stress oxidation Pyridine Ring Oxidation parent->oxidation Strong Oxidizing Agents anabasine Anabasine-d4 denitrosation->anabasine hydroxy_derivatives Hydroxylated Metabolites hydroxylation->hydroxy_derivatives n_oxides N-Oxides oxidation->n_oxides

Caption: Potential degradation pathways for this compound based on related compounds.

References

Technical Support Center: TSNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analysis of Tobacco-Specific Nitrosamines (TSNAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in TSNA analysis?

A1: The most prevalent interferences in TSNA analysis stem from the sample matrix itself, leading to what are known as "matrix effects."[1][2][3][4] These effects occur when co-eluting compounds from the sample interfere with the ionization of the target TSNAs in the mass spectrometer, causing signal suppression or enhancement.[1][2] Other significant sources of interference include:

  • High concentrations of nicotine (B1678760) and other alkaloids: These can cause chromatographic issues like peak tailing, which may obscure the signals of trace-level TSNAs.[5][6]

  • Isobaric interferences: Compounds with the same nominal mass as the target analytes can lead to inaccurate quantification if not chromatographically separated.[7][8]

  • Sample preparation artifacts: The methods used for sample handling and preparation can inadvertently alter TSNA levels. For instance, drying tobacco samples at elevated temperatures can artificially increase TSNA concentrations.[9]

  • Contamination: External contamination from reagents, glassware, or the laboratory environment can introduce interfering substances.[10]

Q2: How can I detect the presence of matrix effects in my LC-MS/MS analysis?

A2: Matrix effects can be identified by comparing the analytical response of an analyte in the sample matrix to its response in a pure solvent. A significant difference between the two indicates the presence of matrix effects.[2] A common method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column.[1] Injection of a blank sample extract will show a dip or rise in the baseline signal at the retention times of interfering compounds, indicating ion suppression or enhancement, respectively.[1]

Q3: What are stable isotope-labeled internal standards (SIL-IS), and how do they help mitigate matrix effects?

A3: Stable isotope-labeled internal standards are versions of the target analytes where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, carbon-13). These standards are chemically identical to the analytes and will co-elute from the chromatography column.[1] Because they have very similar physicochemical properties, they experience the same degree of matrix effects as the native analytes.[1][11] By adding a known amount of SIL-IS to each sample, variations in signal intensity due to matrix effects can be normalized, leading to more accurate quantification.[12] It is highly recommended to use a separate SIL-IS for each TSNA analyte to account for analyte-dependent matrix effects.[10][12]

Troubleshooting Guides

Issue 1: Poor recovery and inconsistent quantification of TSNAs

Possible Cause: Matrix effects leading to ion suppression or enhancement.

Troubleshooting Workflow:

start Inconsistent TSNA Quantification check_matrix_effect Perform Matrix Effect Evaluation (Post-Column Infusion or Spiked Sample vs. Neat Solution) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect implement_is Implement Analyte-Specific Stable Isotope-Labeled Internal Standards (SIL-IS) matrix_effect_present->implement_is Primary Solution optimize_sample_prep Optimize Sample Preparation: - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Sample Dilution matrix_effect_present->optimize_sample_prep Alternative/Additional Step matrix_matched_cal Use Matrix-Matched Calibration Curves matrix_effect_present->matrix_matched_cal Alternative check_other Investigate Other Potential Issues: - Instrument Performance - Standard Stability no_matrix_effect->check_other re_evaluate Re-evaluate Method Performance implement_is->re_evaluate optimize_sample_prep->re_evaluate matrix_matched_cal->re_evaluate start Inaccurate NNN/NNK Results in Tobacco Samples check_chromatography Review Chromatograms for Co-elution with Nicotine start->check_chromatography co_elution Co-elution Observed check_chromatography->co_elution no_co_elution Sufficient Separation check_chromatography->no_co_elution modify_gradient Modify LC Gradient Profile to Increase Resolution co_elution->modify_gradient change_column Evaluate Different LC Column (e.g., different stationary phase) co_elution->change_column adjust_mobile_phase Adjust Mobile Phase Composition (e.g., different organic modifier or additive) co_elution->adjust_mobile_phase back_to_issue1 Refer to Issue 1: Matrix Effects no_co_elution->back_to_issue1 re_analyze Re-analyze Samples modify_gradient->re_analyze change_column->re_analyze adjust_mobile_phase->re_analyze start Elevated TSNA Levels in Cured Tobacco Samples review_drying Review Sample Drying Protocol start->review_drying high_temp Drying Temperature > 30°C review_drying->high_temp low_temp Drying Temperature ≤ 30°C review_drying->low_temp recommend_drying Implement Recommended Drying Methods: - Air-drying at ambient temperature - Freeze-drying - Oven-drying at ≤ 30°C with good airflow high_temp->recommend_drying investigate_other Investigate Other Sources of TSNA Formation or Contamination low_temp->investigate_other re_prepare Re-prepare and Re-analyze Samples recommend_drying->re_prepare

References

optimizing extraction efficiency of N-Nitroso anabasine from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of N-Nitrosoanabasine (NAB) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common extraction techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting N-Nitrosoanabasine (NAB) from complex matrices?

A1: The most prevalent and effective methods for NAB extraction include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][3][4] Supercritical Fluid Extraction (SFE) has also been explored as a rapid and selective alternative.[5] The choice of method often depends on the matrix type, desired sample throughput, and available instrumentation.

Q2: Which analytical techniques are typically used for the detection and quantification of NAB after extraction?

A2: Following extraction, NAB is commonly analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][6][7] These techniques offer high sensitivity and selectivity, which are crucial for detecting the low levels of NAB often found in complex samples.[1]

Q3: What are typical recovery rates for NAB extraction?

A3: Recovery rates for NAB can vary significantly depending on the extraction method and the complexity of the matrix. For instance, methods combining solvent extraction with SPE cleanup can achieve recoveries in the range of 70% to 114%.[8] Supercritical Fluid Extraction (SFE) has shown analytical recoveries for major TSNAs, including NAB, ranging from 83% to 98%.[5]

Q4: How can I minimize matrix effects during LC-MS/MS analysis of NAB?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate these, it is crucial to incorporate effective sample cleanup steps, such as Solid Phase Extraction (SPE), to remove interfering components from the matrix.[3] The use of a deuterated internal standard, such as NAB-d4, is also highly recommended to compensate for matrix effects and improve quantitative accuracy.[6] Additionally, optimizing chromatographic conditions to separate NAB from co-eluting matrix components can be beneficial.

Q5: Are there specific SPE cartridges recommended for NAB extraction?

A5: The choice of SPE cartridge depends on the properties of the analyte and the matrix. For nitrosamines, which can be polar, specialized sorbents may be necessary.[9] For example, silica (B1680970) cartridges have been used effectively for the purification of tobacco-specific nitrosamines.[2] Strong cation-exchange functionalized polymeric sorbents have also been successfully employed for the analysis of N-nitrosamine impurities in pharmaceutical syrups.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be optimal for NAB, or the extraction time/temperature may be insufficient.Optimize the extraction solvent, time, and temperature. Consider using a more vigorous extraction technique like sonication or microwave-assisted extraction.[2][11]
Inefficient Phase Transfer (LLE): Emulsion formation or poor partitioning of NAB into the organic phase.Adjust the pH of the aqueous phase to ensure NAB is in its non-ionized form. Use a salting-out agent to enhance partitioning into the organic phase.[12] Centrifuge at a higher speed to break emulsions.
Poor Analyte Retention/Elution (SPE): The SPE sorbent may not be appropriate for NAB, or the conditioning, loading, washing, and elution steps may be suboptimal.Screen different SPE sorbents (e.g., C18, silica, cation-exchange). Methodically optimize the volumes and compositions of the conditioning, wash, and elution solvents.
High Matrix Effects (Ion Suppression/Enhancement) Insufficient Sample Cleanup: Co-elution of matrix components with NAB during LC-MS/MS analysis.Incorporate a more rigorous cleanup step, such as SPE or a modified QuEChERS protocol with appropriate sorbents (e.g., C18, PSA, GCB).[3][4]
Suboptimal Chromatographic Separation: The analytical column and mobile phase are not adequately separating NAB from matrix interferences.Optimize the LC gradient, mobile phase composition, and consider a different column chemistry to improve chromatographic resolution.
Poor Reproducibility Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or pH adjustments between samples.Adhere strictly to a validated standard operating procedure (SOP). Use calibrated equipment and ensure consistent timing for each step.
Instrumental Variability: Fluctuations in the performance of the analytical instrument.Perform regular instrument maintenance and calibration. Use an internal standard to normalize for variations in instrument response.
Presence of Interfering Peaks Co-extraction of Isomeric Compounds or Contaminants: The extraction method is not selective enough to isolate NAB from structurally similar compounds.Improve the selectivity of the extraction and cleanup steps. For example, a multi-step SPE protocol or a highly selective sorbent could be employed.[13] Enhance chromatographic separation to resolve the interfering peaks.
Contamination: Introduction of contaminants from glassware, solvents, or the laboratory environment.Use high-purity solvents and reagents. Thoroughly clean all glassware. Prepare procedural blanks to identify and trace sources of contamination.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for NAB in Various Matrices

Analytical MethodMatrixLODLOQReference
GC-MS/MSTobacco-40 ng/g[3]
GC-MS/MSTobacco Smoke-2 ng/cig[3]
LC-MS/MSUrine1.1 pg/mL-[13]

Table 2: Recovery Rates of Nitrosamines Using Different Extraction Methods

Extraction MethodMatrixAnalyte(s)Recovery Rate (%)Reference
Supercritical Fluid Extraction (SFE)Smokeless TobaccoTSNAs83 - 98[5]
Liquid Extraction with DichloromethaneProcessed MeatsVarious N-nitrosamines70 - 114[8]
Solid Phase Extraction (SPE)Antitussive SyrupsN-nitrosamine impurities90 - 120[10]
Modified QuEChERSBraised Sauce BeefHeterocyclic Aromatic Amines78.5 - 103.2[4]

Experimental Protocols & Workflows

Protocol 1: Solid Phase Extraction (SPE) for NAB from Tobacco

This protocol is a generalized procedure based on common SPE methodologies for TSNAs.

1. Sample Preparation:

  • Weigh 0.75 g of homogenized tobacco sample into a centrifuge tube.
  • Spike with an internal standard solution (e.g., NAB-d4).[6]

2. Extraction:

3. SPE Cleanup:

  • Conditioning: Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane), followed by the elution solvent (e.g., chloroform).[2]
  • Loading: Load the filtered extract onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with a solvent mixture to remove interfering materials (e.g., toluene (B28343) and a chloroform-methylene chloride solvent).[2]
  • Elution: Elute the NAB with a suitable solvent (e.g., chloroform).[2]

4. Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS or GC-MS/MS analysis.

    SPE_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_spe 3. SPE Cleanup cluster_analysis 4. Analysis p1 Weigh Tobacco Sample p2 Spike with Internal Standard p1->p2 e1 Add Extraction Solvent p2->e1 e2 Shake for 60 min e1->e2 e3 Centrifuge and Filter e2->e3 s1 Condition Cartridge e3->s1 s2 Load Extract s1->s2 s3 Wash Cartridge s2->s3 s4 Elute NAB s3->s4 a1 Evaporate Eluate s4->a1 a2 Reconstitute a1->a2 a3 LC-MS/MS or GC-MS/MS a2->a3

    Caption: Solid Phase Extraction (SPE) workflow for N-Nitrosoanabasine.

Protocol 2: Liquid-Liquid Extraction (LLE) for NAB from Aqueous Matrices

This protocol outlines a general LLE procedure adaptable for various aqueous samples.

1. Sample Preparation:

  • Take a defined volume of the aqueous sample (e.g., 10 mL) in a separatory funnel.
  • Spike with an appropriate internal standard.
  • Adjust the pH of the sample to alkaline conditions (pH > 8) to ensure NAB is in its free base form.

2. Extraction:

  • Add an immiscible organic solvent (e.g., dichloromethane).[8]
  • Shake the separatory funnel vigorously for 2-3 minutes, venting frequently.
  • Allow the layers to separate.

3. Phase Separation and Cleanup:

  • Drain the organic layer (bottom layer for dichloromethane) into a clean flask.
  • Repeat the extraction process two more times with fresh organic solvent.
  • Combine the organic extracts.
  • Wash the combined organic extract with a phosphate (B84403) buffer solution (pH 7.0) to remove polar impurities.[8]

4. Analysis:

  • Dry the organic extract over anhydrous sodium sulfate.

  • Filter and evaporate the solvent.

  • Reconstitute the residue for analysis.

    LLE_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_cleanup 3. Cleanup cluster_final 4. Analysis prep1 Aqueous Sample prep2 Spike with IS prep1->prep2 prep3 Adjust to Alkaline pH prep2->prep3 ext1 Add Organic Solvent prep3->ext1 ext2 Shake and Vent ext1->ext2 ext3 Separate Organic Layer ext2->ext3 ext4 Repeat Extraction 2x ext3->ext4 clean1 Combine Extracts ext4->clean1 clean2 Wash with Buffer clean1->clean2 final1 Dry and Evaporate clean2->final1 final2 Reconstitute final1->final2 final3 Inject for Analysis final2->final3

    Caption: Liquid-Liquid Extraction (LLE) workflow for N-Nitrosoanabasine.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues during NAB extraction and analysis.

Troubleshooting_Logic cluster_recovery Low Recovery Solutions cluster_matrix High Matrix Effect Solutions cluster_repro Poor Reproducibility Solutions start Start: Unexpected Result q1 Is Analyte Recovery Low? start->q1 q2 Are Matrix Effects High? q1->q2 No sol_rec1 Optimize Extraction (Solvent, Time, Temp) q1->sol_rec1 Yes q3 Is Reproducibility Poor? q2->q3 No sol_mat1 Improve Sample Cleanup (e.g., add SPE) q2->sol_mat1 Yes sol_rep1 Standardize Protocol (SOP) q3->sol_rep1 Yes end Problem Resolved q3->end No sol_rec2 Check pH / Use Salting-out (for LLE) sol_rec1->sol_rec2 sol_rec3 Optimize SPE Method (Sorbent, Solvents) sol_rec2->sol_rec3 sol_rec3->q2 sol_mat2 Optimize LC Separation sol_mat1->sol_mat2 sol_mat3 Use Isotope-Labeled IS sol_mat2->sol_mat3 sol_mat3->q3 sol_rep2 Calibrate Equipment sol_rep1->sol_rep2 sol_rep3 Check Instrument Stability sol_rep2->sol_rep3 sol_rep3->end

Caption: Troubleshooting logic for NAB extraction and analysis.

References

Technical Support Center: N-Nitroso Anabasine LC-MS/MS Method Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitroso anabasine (B190304) (NAB) and other nitrosamines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges in analyzing N-Nitroso anabasine and other nitrosamines by LC-MS/MS?

A1: The analysis of nitrosamines, including N-Nitroso anabasine, presents several challenges. Due to their potential genotoxicity, extremely low detection limits are often required by regulatory agencies.[1][2] This high sensitivity requirement can be difficult to achieve robustly and reproducibly.[1] Key challenges include:

  • Low Sensitivity: Achieving the required low limits of detection (LOD) and quantification (LOQ).[3]

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and affecting accuracy.[4]

  • Chromatographic Issues: Poor peak shape, such as tailing or broadening, can impact resolution and sensitivity.[5]

  • Sample Preparation: Optimizing the extraction and clean-up of nitrosamines from complex matrices is crucial for accurate analysis.[1]

  • Contamination: Contamination from various sources can lead to high background noise and interfere with the detection of trace-level analytes.

Q2: Why is LC-MS/MS the preferred technique for nitrosamine (B1359907) analysis?

A2: LC-MS/MS is the preferred technique for nitrosamine analysis due to its high sensitivity and selectivity.[6] Tandem mass spectrometry (MS/MS) allows for the specific detection of target analytes at very low concentrations, which is essential for meeting regulatory requirements.[7] While Gas Chromatography-Mass Spectrometry (GC-MS) has been traditionally used, it is not suitable for non-volatile nitrosamines and can cause thermal degradation of some compounds.[8]

Q3: What are the common sample preparation techniques for N-Nitroso anabasine analysis?

A3: Sample preparation for N-Nitroso anabasine and other nitrosamines typically involves extraction and clean-up to remove matrix interferences.[1] Common techniques include:

  • Liquid-Liquid Extraction (LLE): Partitioning the analyte of interest between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): Using a solid sorbent to isolate and concentrate the analyte from the sample matrix.[3] For the analysis of tobacco-specific nitrosamines in urine, a method involving enzymatic hydrolysis to cleave glucuronides followed by SPE with two different sorbent materials has been described.[3]

  • Dilute and Shoot: In simpler matrices, a straightforward dilution of the sample followed by direct injection into the LC-MS/MS system may be sufficient.

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of N-Nitroso anabasine in a question-and-answer format.

Chromatography Issues

Q4: My peaks for N-Nitroso anabasine are tailing. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing peak tailing.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Dilute the sample or decrease the injection volume.[5]

  • Column Contamination: Buildup of contaminants on the column frit or packing material can cause peak shape issues.

    • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, replacing the guard column or the analytical column may be necessary.[5]

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

    • Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly connected to minimize dead volume.

Sensitivity and Background Noise Issues

Q5: I am experiencing low sensitivity for N-Nitroso anabasine. What are the potential causes and solutions?

A5: Low sensitivity is a common challenge in trace-level analysis.

  • Ion Suppression: Matrix components co-eluting with the analyte can suppress its ionization in the MS source.

    • Solution: Improve sample clean-up to remove interfering matrix components. Modifying the chromatographic method to separate the analyte from the interfering peaks can also be effective.[4]

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor signal intensity.

    • Solution: Optimize MS parameters such as cone voltage and collision energy.[10] It's recommended to optimize these parameters through on-column infusion rather than syringe infusion to account for matrix effects.[3]

  • Inefficient Ionization: The choice of ionization source and its settings are critical.

    • Solution: For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity than Electrospray Ionization (ESI).[7] Optimize source parameters like gas flows and temperatures.

Q6: I am observing high background noise in my chromatograms. How can I reduce it?

A6: High background noise can compromise the detection of low-level analytes.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to high background.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[11] Prepare fresh mobile phases regularly.

  • System Contamination: Contamination in the LC system or mass spectrometer can be a source of noise.

    • Solution: Flush the entire system with a strong solvent. Clean the ion source regularly.

  • Suboptimal MS Parameters: Certain MS parameters can be adjusted to reduce background noise.

    • Solution: Optimizing the curtain gas pressure can significantly reduce background.[3] Increasing the cone gas flow rate can also help decrease noise in certain MRM transitions.[12]

Experimental Protocols and Data

Sample Preparation Workflow

A typical sample preparation workflow for the analysis of N-Nitroso anabasine from a solid matrix (e.g., tobacco, pharmaceutical tablet) is outlined below.

cluster_sample_prep Sample Preparation Workflow start Weigh Sample add_is Spike with Internal Standard start->add_is extraction Add Extraction Solvent (e.g., Aqueous Ammonium Acetate) add_is->extraction shake Shake/Vortex extraction->shake centrifuge Centrifuge shake->centrifuge filter Filter Extract centrifuge->filter analysis Inject into LC-MS/MS filter->analysis

Caption: A generalized workflow for the preparation of solid samples for N-Nitroso anabasine analysis.

LC-MS/MS Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in LC-MS/MS analysis.

cluster_troubleshooting LC-MS/MS Troubleshooting Logic cluster_lc_checks LC System Checks cluster_ms_checks MS System Checks cluster_method_checks Method Parameter Review start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_lc Check LC System start->check_lc lc1 Mobile Phase (Fresh, Correct Composition?) check_lc->lc1 lc2 Column (Contaminated, Overloaded?) check_lc->lc2 lc3 Connections (Leaks, Dead Volume?) check_lc->lc3 check_ms Check MS System ms1 Source (Clean, Optimized?) check_ms->ms1 ms2 Calibration (Recent, Accurate?) check_ms->ms2 ms3 Gas Flows (Correct, Stable?) check_ms->ms3 check_method Review Method Parameters method1 Gradient (Appropriate for Separation?) check_method->method1 method2 MS/MS Transitions (Correct, Optimized?) check_method->method2 method3 Sample Prep (Adequate Clean-up?) check_method->method3 lc1->check_ms lc2->check_ms lc3->check_ms ms1->check_method ms2->check_method ms3->check_method resolve Problem Resolved method1->resolve method2->resolve method3->resolve

Caption: A step-by-step logical diagram for troubleshooting common LC-MS/MS issues.

Quantitative Data

Table 1: Example LC Gradient for Tobacco-Specific Nitrosamines

Time (minutes)Flow Rate (mL/min)% Mobile Phase A (0.1% Acetic Acid in Water)% Mobile Phase B (0.1% Acetic Acid in Methanol)
0.00.45991
0.50.45991
0.80.458020
1.00.454555
3.00.450100
3.010.45991
4.00.45991

Note: This is an example gradient and may require optimization for specific applications and columns.

Table 2: Example MS/MS Parameters for N-Nitroso Anabasine (NAB)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
N-Nitroso anabasine (NAB)192.1162.1Positive ESI

Note: These are example parameters and should be optimized for the specific instrument being used.[4] For a comprehensive list of MRM transitions for other nitrosamines, it is recommended to consult official methods or perform in-house optimization.

Table 3: Example MS Parameters for Anabasine (Precursor to NAB)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Anabasine163.1134.1Positive ESI
Anabasine162.84134.68Positive ESI

Note: Different studies may report slightly different m/z values.[2]

References

Technical Support Center: Analysis of (R,S)-N-Nitroso Anabasine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of (R,S)-N-Nitroso anabasine-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method. Given that nitrosamines are often analyzed at trace levels, mitigating ion suppression is critical for reliable quantification.

Q2: What are the primary causes of ion suppression in the analysis of N-Nitroso anabasine (B190304)?

A2: The primary causes of ion suppression for N-Nitroso anabasine, a tobacco-specific nitrosamine (B1359907) (TSNA), are co-eluting matrix components from complex samples such as tobacco products, biological fluids (urine, plasma), and pharmaceutical formulations. These interfering substances can include salts, phospholipids, endogenous metabolites, and other alkaloids present at much higher concentrations than the analyte of interest.

Q3: How can I detect and quantify ion suppression in my assay?

A3: A common method to assess ion suppression is the post-extraction spike analysis. In this procedure, the peak area of the analyte spiked into a blank matrix extract is compared to the peak area of the analyte in a neat solvent standard at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?

A4: A SIL-IS is considered the gold standard for compensating for ion suppression. Since this compound is chemically and physically almost identical to the non-labeled analyte, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Q5: Which ionization technique is more suitable for N-Nitroso anabasine analysis, ESI or APCI?

A5: For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often preferred as it can be less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI). However, the choice of ionization technique should be optimized for the specific analyte and matrix combination.

Troubleshooting Guide

Problem 1: Low signal intensity or poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than a simple "dilute and shoot" or protein precipitation approach.

    • Optimize Chromatography: Adjust the chromatographic conditions to better separate this compound from the matrix interferences. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and alleviate ion suppression.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different sample preparations.

  • Troubleshooting Steps:

    • Ensure Consistent Sample Preparation: Standardize the sample preparation procedure to minimize variability. Automated sample preparation systems can improve reproducibility.

    • Use a Stable Isotope-Labeled Internal Standard: The use of this compound is highly recommended to correct for sample-to-sample variations in ion suppression.

    • Matrix-Matched Calibrants: Prepare calibration standards and QC samples in a blank matrix that is representative of the study samples. This helps to ensure that the calibrants and the unknown samples experience similar matrix effects.

Problem 3: The peak shape for this compound is poor (e.g., fronting, tailing, or splitting).

  • Possible Cause: Co-eluting matrix components interfering with the chromatography or overloading the column.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize the LC method. A shallower gradient or a longer column may improve resolution and peak shape.

    • Check for Column Contamination: The analytical column may be contaminated with matrix components. Implement a robust column washing step between injections or consider using a guard column.

    • Reduce Injection Volume: Injecting a smaller volume can reduce the mass of matrix components loaded onto the column, which may improve peak shape.

Quantitative Data Summary

Table 1: Typical Recovery and Matrix Effect Data for Nitrosamine Analysis

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)
Dilute and ShootN-Nitroso anabasineTobacco Extract>90%50-70% (Suppression)
Solid-Phase Extraction (SPE)N-Nitroso anabasineUrine85-110%80-95% (Suppression)
Protein PrecipitationN-Nitroso anabasinePlasma>95%40-60% (Suppression)

Note: The values presented are illustrative and can vary significantly depending on the specific experimental conditions and matrix composition.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard spiking solution containing this compound.

  • Enzymatic Hydrolysis (for total concentration): Add β-glucuronidase and incubate to cleave glucuronide conjugates.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent, often containing a small amount of a basic modifier.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Method for this compound Analysis

This is a representative method and may require optimization.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Acetic Acid in Methanol
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 2

Table 2: Illustrative MRM Transitions for N-Nitroso Anabasine and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
N-Nitroso anabasine192.1162.1 (Quantifier)15100
93.1 (Qualifier)25100
This compound 196.1 To be optimizedTo be optimized100

Note: The precursor ion for this compound is inferred from its molecular weight. The product ions and collision energies should be optimized by the user through infusion and product ion scans.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification Start Low Signal or Poor Reproducibility Quantify Perform Post-Extraction Spike to Quantify Matrix Effect Start->Quantify AssessChroma Assess Chromatography (Peak Shape, Retention Time Stability) Start->AssessChroma ImproveSamplePrep Improve Sample Preparation (e.g., SPE, LLE) Quantify->ImproveSamplePrep Suppression > 20% DiluteSample Dilute Sample Quantify->DiluteSample Suppression > 20% OptimizeLC Optimize LC Method (Gradient, Column) AssessChroma->OptimizeLC Poor Peak Shape UseSIL_IS Use Stable Isotope-Labeled Internal Standard ImproveSamplePrep->UseSIL_IS OptimizeLC->UseSIL_IS DiluteSample->UseSIL_IS End Acceptable Signal and Reproducibility UseSIL_IS->End

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepDecisionTree cluster_0 Initial Assessment cluster_1 Sample Preparation Options cluster_2 Outcome MatrixComplexity Assess Matrix Complexity DiluteShoot Dilute and Shoot MatrixComplexity->DiluteShoot Low PPT Protein Precipitation (PPT) MatrixComplexity->PPT Moderate (Biological Fluids) LLE Liquid-Liquid Extraction (LLE) MatrixComplexity->LLE Moderate SPE Solid-Phase Extraction (SPE) MatrixComplexity->SPE High Analysis LC-MS/MS Analysis DiluteShoot->Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Decision tree for selecting a sample preparation method.

Technical Support Center: Deuterated Nitrosamine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and troubleshooting of deuterated nitrosamine (B1359907) standards. Adherence to these guidelines is critical for ensuring experimental accuracy, personnel safety, and the chemical integrity of the standards.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for deuterated nitrosamine standards?

A: Proper storage is crucial to maintain isotopic purity and concentration.[1] General recommendations involve controlling temperature, protecting from light, and using a dry, inert atmosphere. Always consult the manufacturer's Certificate of Analysis for specific requirements.

  • Temperature: While some standards can be stored at room temperature away from light and moisture[2], refrigeration at 4°C is common for short-term storage. For long-term stability, temperatures of -20°C or -70°C are often recommended.[1][3] One study found six volatile nitrosamines (VNAs) to be stable for up to a year at -70°C.[3]

  • Light Protection: Nitrosamines are known to be light-sensitive.[4] Standards should always be stored in amber glass vials or otherwise protected from light to prevent photodegradation.[1][4]

  • Atmosphere and Moisture: To prevent oxidation, contamination, and degradation, standards should be stored away from moisture in tightly sealed containers.[2][5] For maximum stability, storage under an inert atmosphere like nitrogen or argon is best practice.[1]

Q2: What are the critical safety precautions for handling these standards?

A: Nitrosamines are classified as probable or possible human carcinogens and must be handled with extreme care.[2][6][7]

  • Designated Areas: All handling, weighing, and solution preparation should occur in a designated area, such as a fume hood or a ventilated glove box, to prevent exposure and contamination.[4][5][8]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes chemical-resistant gloves, a disposable lab coat, and safety goggles or a face shield.[6][8][9] For certain operations, respiratory protection may be necessary.[6]

  • Documentation: Maintain meticulous records of the usage and storage of these standards.[8]

Q3: How can I troubleshoot inconsistent or inaccurate analytical results?

A: Inaccurate results often stem from standard degradation, improper solution preparation, or isotopic exchange.

  • Verify Storage Conditions: Confirm that the standards have been stored according to the recommended temperature, light, and moisture conditions.[1][2]

  • Assess for Isotopic Exchange: Deuterium-hydrogen (D-H) exchange can compromise results. This is more likely if deuterium (B1214612) atoms are on heteroatoms (e.g., -NH) or carbons near carbonyl groups.[1] Using aprotic solvents and maintaining a neutral pH can minimize this risk.[1] While deuterated standards are common, some prefer 15N-labeled standards to avoid D-H exchange issues.[10]

  • Review Solution Preparation: Re-evaluate your solution preparation protocol. Ensure the use of a calibrated analytical balance, Class A volumetric flasks, and high-purity solvents.[1]

Q4: What is the proper procedure for disposing of deuterated nitrosamine standards and related waste?

A: Due to their carcinogenic properties, all nitrosamine-contaminated materials must be treated as hazardous waste and disposed of according to strict regulations.[11]

  • Segregation and Labeling: Waste should be segregated from other chemical streams and stored in closed, clearly labeled, chemically compatible containers.[11]

  • Primary Disposal Method: The preferred and primary method of disposal is high-temperature hazardous-waste incineration through a licensed contractor.[11]

  • Chemical Decontamination: For small-scale lab decontamination, chemical degradation methods can be used as a preliminary step. One effective method involves reduction with an aluminum-nickel alloy powder and aqueous alkali.[12] However, this does not replace the need for final disposal by a certified hazardous waste facility.[11][12]

Data and Stability Summaries

Quantitative data regarding the storage and stability of nitrosamine standards is summarized below for easy reference.

Table 1: General Storage Condition Recommendations

ParameterConditionRationaleSource(s)
Temperature -20°C to -70°CLong-term stability, minimizes degradation.[1][3]
4°CShort-term storage.[1]
Room TemperaturePossible for some standards, but requires protection from light/moisture.[2]
Light Store in dark / Amber vialsPrevents photolytic decomposition.[1][2][4]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation.[1]
Container Tightly sealed, glassPrevents moisture and contamination.[5]

Table 2: Long-Term Stability of Volatile Nitrosamines (VNA) in Spiked Human Urine

Storage TemperatureDurationStability OutcomeSource(s)
20°C (Room Temp)24 DaysStable[3]
4–10°C (Transit Temp)24 DaysStable[3]
-20°C24 DaysStable[3]
-20°C (Prepared Samples)10 WeeksStable[3]
-70°C1 YearStable[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines a general procedure for the accurate preparation of solutions from a neat or solid deuterated nitrosamine standard.

Materials:

  • Deuterated nitrosamine standard

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • High-purity solvent (e.g., methanol, deuterated methylene (B1212753) chloride).[1][2] Note: Avoid acidic or basic solvents to prevent D-H exchange.[1]

  • Amber glass storage vials with Teflon-lined caps

Procedure:

  • Equilibration: Allow the sealed container of the deuterated standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a designated fume hood, accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask of the appropriate volume. Add a small amount of the chosen solvent to dissolve the standard completely.

  • Dilution: Once fully dissolved, carefully dilute the solution to the calibration mark on the volumetric flask with the same solvent.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times to ensure homogeneity. This is your Stock Solution .

  • Storage (Stock Solution): Transfer the stock solution to a labeled amber glass vial. Store under the recommended conditions (typically -20°C for long-term use).[1][13]

  • Working Solution Preparation: To prepare working solutions, bring the stock solution to room temperature. Perform serial dilutions using calibrated pipettes and volumetric flasks to achieve the desired final concentrations for your calibration standards.[14]

Visual Workflows and Logic Diagrams

storage_workflow cluster_receiving Receiving & Initial Handling cluster_storage Secure Storage Receive Receive Shipment Inspect Inspect Package Integrity in Fume Hood Receive->Inspect Equilibrate Equilibrate to Room Temperature Inspect->Equilibrate Log Log Standard in Inventory (Lot #, Date, User) Equilibrate->Log Store_LT Long-Term Storage (-20°C to -70°C) Protected from Light Log->Store_LT Long-Term Store_ST Short-Term / In-Use (4°C or as specified) Protected from Light Log->Store_ST Short-Term

Caption: Workflow for receiving and storing deuterated nitrosamine standards.

troubleshooting_workflow start Inconsistent or Inaccurate Results q1 Are storage conditions (temp, light, moisture) correct? start->q1 a1_yes Review Solution Preparation Protocol q1->a1_yes Yes a1_no Correct Storage & Re-run Sample q1->a1_no No q2 Is isotopic (D-H) exchange possible? (Solvent pH, Label Position) a1_yes->q2 end Problem Resolved a1_no->end a2_yes Use Aprotic Solvent or Neutral pH. Consider 15N ISTD. q2->a2_yes Yes a2_no Check Instrument Calibration & Performance q2->a2_no No a2_yes->end a2_no->end safe_handling_disposal cluster_waste Waste Management start Retrieve Standard from Secure Storage handling Work in Designated Area (Fume Hood) with Full PPE start->handling experiment Perform Weighing, Dilution, or Analysis handling->experiment waste_solid Solid Waste (Gloves, Wipes, Vials) experiment->waste_solid waste_liquid Liquid Waste (Expired Solutions) experiment->waste_liquid segregate Segregate Nitrosamine Waste waste_solid->segregate waste_liquid->segregate label_waste Label Container: 'Hazardous Carcinogenic Waste' segregate->label_waste disposal Arrange Disposal via Licensed Contractor (High-Temp Incineration) label_waste->disposal

References

selecting the right column for N-Nitroso anabasine separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of N-Nitroso Anabasine (B190304)

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic separation of N-Nitroso anabasine (NAB).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column for analyzing N-Nitroso anabasine (NAB)?

A1: For routine quantification of NAB and other tobacco-specific nitrosamines (TSNAs), reversed-phase High-Performance Liquid Chromatography (HPLC) is a common approach. C18 columns are frequently used, often in conjunction with mass spectrometry (MS) detection (LC-MS/MS).[1] For separating a broader range of nitrosamines, columns with alternative selectivities, such as those packed with porous graphitic carbon, have also proven effective.[2]

Q2: When should I consider using a chiral column for N-Nitroso anabasine analysis?

A2: N-Nitroso anabasine exists as enantiomers, (S)-NAB and (R)-NAB.[3][4] A chiral column is necessary when your research requires the separation and individual quantification of these enantiomers. This is critical in pharmaceutical development and toxicology studies, as enantiomers can exhibit different biological and toxicological activities.[5][6] For related tobacco alkaloids, columns like the CHIRALPAK AGP have been used to separate enantiomers.[7]

Q3: Can I use Gas Chromatography (GC) to analyze N-Nitroso anabasine?

A3: Yes, Gas Chromatography (GC) is a suitable technique for the analysis of N-Nitroso anabasine and other nitrosamines.[8] It is often coupled with a Thermal Energy Analyzer (TEA) or a mass spectrometer for detection.[9][10]

Q4: My HPLC peak for N-Nitroso anabasine is splitting into two. What is the cause?

A4: Peak splitting for N-Nitroso anabasine and other TSNAs is often due to the presence of E/Z geometric isomers around the N-N=O bond. The equilibrium between these isomers and their separation on the column can be highly sensitive to the mobile phase pH and temperature.[11] Adjusting these parameters can help to either merge the peaks or achieve baseline separation if quantification of both isomers is desired.

Troubleshooting Guide

Issue 1: Peak Tailing

Poor peak shape, particularly tailing, can compromise resolution and the accuracy of quantification.[12][13]

Potential Cause Solution
Secondary Silanol (B1196071) Interactions For basic compounds like NAB, free silanol groups on the silica (B1680970) packing can cause tailing. Use a modern, fully end-capped C18 column. Alternatively, lower the mobile phase pH to around 2-3 to protonate the silanols and reduce interaction.[12]
Column Overload Injecting too much sample can saturate the stationary phase.[12] Dilute your sample or reduce the injection volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and tailing.[14] Prepare your sample in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation A void at the column inlet or contamination can lead to poor peak shape.[13] Try flushing the column with a strong solvent. If performance does not improve, replace the column.
Issue 2: Retention Time Instability

Inconsistent retention times can make peak identification difficult and affect the reliability of your method.

Potential Cause Solution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs will cause retention time drift. Ensure the column is fully re-equilibrated to initial conditions before each injection, typically by flushing with 5-10 column volumes of the starting mobile phase.
Mobile Phase Composition Changes Inaccurate mobile phase preparation or solvent evaporation can alter retention. Prepare fresh mobile phases daily and keep solvent bottles capped.
Pump Performance Issues Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates and mobile phase composition.[15] Perform regular pump maintenance and check for pressure fluctuations.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant, elevated temperature (e.g., 40-50°C) for better reproducibility.[1][11]

Data Presentation: Column Selection Summary

The choice of column depends on the analytical goal. The table below summarizes suitable column types for different N-Nitroso anabasine separation scenarios.

Analytical GoalRecommended Column TypeStationary Phase ExampleTypical Dimensions
Routine Quantification (Total NAB) Reversed-PhaseC18 with polar-embedded groups[1]150 mm x 3.0 mm, 3 µm
Separation of Multiple Nitrosamines Porous Graphitic CarbonSupel™ Carbon LC[2]Not specified
Enantiomer Separation ((S)-NAB / (R)-NAB) Chiral Stationary PhaseCHIRALPAK AGP[7]Not specified
Online Sample Cleanup & Separation Molecularly Imprinted Polymer (MIP)Custom-packed TSNA MIP[16]50 mm x 2.1 mm
Separation of Alkaloid Enantiomers Tandem Column SystemC18 + Polysaccharide-based chiral[4]Not specified

Experimental Protocols

General Protocol for LC-MS/MS Analysis of N-Nitroso Anabasine

This protocol provides a general framework for the analysis of NAB in a given matrix. Optimization is required for specific applications.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) as per the manufacturer's instructions.

    • Load the pre-treated sample (e.g., hydrolyzed urine) onto the cartridge.[17][18]

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes, including NAB, with an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[1]

  • Chromatographic Conditions:

    • Column: C18 with integral polar groups (e.g., ACE 3 AQ, 150 x 3.0 mm, 3 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient Program: Optimize a gradient from a low to high percentage of Mobile Phase B to ensure separation from other TSNAs and matrix components.

    • Flow Rate: 0.4 mL/minute.[1]

    • Column Temperature: 50°C.[1]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for NAB and its deuterated internal standard. These must be determined empirically on your instrument.

    • Instrument Parameters: Optimize source-dependent parameters such as declustering potential (DP) and collision energy (CE) to maximize signal intensity.[18]

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a column and troubleshooting common separation issues for N-Nitroso anabasine.

ColumnSelectionTroubleshooting start Start: Define Analytical Goal goal_quant Total NAB Quantification? start->goal_quant goal_enantiomer Separate (S)- and (R)-NAB? goal_quant->goal_enantiomer No rp_column Select Reversed-Phase Column (e.g., C18) goal_quant->rp_column Yes goal_enantiomer->rp_column No chiral_column Select Chiral Column (e.g., CHIRALPAK AGP) goal_enantiomer->chiral_column Yes method_dev Develop Method (Mobile Phase, Gradient, Temp) rp_column->method_dev chiral_column->method_dev run_analysis Perform Analysis method_dev->run_analysis eval_chrom Evaluate Chromatogram run_analysis->eval_chrom good_peak Acceptable Peaks eval_chrom->good_peak Yes peak_tail Peak Tailing? eval_chrom->peak_tail No peak_split Peak Splitting? peak_tail->peak_split No solve_tail Troubleshoot Tailing: - Check pH - Use End-capped Column - Reduce Sample Load peak_tail->solve_tail Yes rt_shift Retention Time Shift? peak_split->rt_shift No solve_split Troubleshoot Splitting: - Adjust Mobile Phase pH - Adjust Temperature peak_split->solve_split Yes rt_shift->run_analysis Other Issue solve_rt Troubleshoot RT Shift: - Ensure Equilibration - Check Pump - Use Column Oven rt_shift->solve_rt Yes solve_tail->run_analysis solve_split->run_analysis solve_rt->run_analysis

Caption: Workflow for N-Nitroso anabasine column selection and troubleshooting.

References

Validation & Comparative

The Gold Standard for N-Nitroso Anabasine Analysis: A Guide to the Accuracy and Precision of (R,S)-N-Nitroso anabasine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tobacco-specific nitrosamines (TSNAs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of (R,S)-N-Nitroso anabasine-d4 as an internal standard in analytical methodologies, supported by experimental data and detailed protocols.

This compound is a deuterium-labeled analog of N-Nitroso anabasine (B190304) (NAB), a carcinogenic TSNA found in tobacco products and a critical analyte in safety and regulatory studies. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry-based methods, primarily due to its ability to effectively compensate for variations in sample preparation and matrix effects.

Performance and Comparison

The accuracy and precision of an analytical method are critical performance characteristics. While direct head-to-head comparative studies with other internal standards for NAB analysis are not extensively published, the performance of methods using deuterated internal standards for similar analytes in complex matrices like urine and tobacco provides strong evidence of their superiority.

Quantitative Performance Data

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of anabasine (a structural analog of NAB) using an isotope dilution technique with a deuterated internal standard. This data serves as a strong indicator of the expected performance when using this compound for NAB analysis.

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Anabasine0.500.512.05.9
1.501.521.34.6
5.005.051.03.8
15.015.10.73.3
40.039.8-0.53.0

Data adapted from a validation study of a similar analyte using an isotope dilution LC-MS/MS method.

Furthermore, a study on the determination of TSNAs in urine by LC-MS/MS reported a Limit of Detection (LOD) for N-Nitroso anabasine (NAB) of 1.1 pg/mL when using deuterated internal standards for calibration.[1] This high sensitivity is crucial for detecting trace levels of this carcinogen in biological samples.

Comparison with Alternative Internal Standards

While non-isotopically labeled internal standards can be used, they are more susceptible to differential matrix effects, leading to reduced accuracy and precision. The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Similar Chemical and Physical Properties: It behaves nearly identically to the analyte during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by the sample matrix.

  • Improved Precision and Accuracy: The ratio of the analyte to the internal standard remains constant even with variations in sample processing and instrument response.

Experimental Protocol: Quantification of N-Nitroso Anabasine in a Biological Matrix

This section outlines a typical experimental protocol for the quantification of NAB using this compound as an internal standard, based on established methodologies for TSNA analysis.

Sample Preparation
  • Spiking: To 1 mL of the biological sample (e.g., urine), add a known concentration of this compound internal standard solution.

  • Enzymatic Hydrolysis (for conjugated analytes): If analyzing for total NAB (free and glucuronidated), add β-glucuronidase and incubate at 37°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer).

    • Load the sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • NAB Transition: Monitor a specific precursor-to-product ion transition (e.g., m/z 192.1 → 162.1).

      • This compound Transition: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 196.1 → 166.1).

Data Analysis
  • Quantification: Determine the concentration of NAB in the sample by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of NAB and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analysis.

Experimental Workflow for NAB Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis (optional) Spike->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification using Internal Standard MS->Quant Result Final Concentration Quant->Result

Caption: A flowchart of the analytical workflow.

Principle of Internal Standard Correction Analyte NAB (Analyte) Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix IS This compound (IS) IS->Matrix Detector Detector Response Matrix->Detector Ratio Analyte/IS Ratio Detector->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: How the internal standard corrects for matrix effects.

References

The Gold Standard of Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated N-Nitroso Anabasine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the accurate quantification of potentially genotoxic impurities (PGIs) is paramount to ensure patient safety and regulatory compliance. N-Nitroso anabasine (B190304) (NAB), a tobacco-specific nitrosamine (B1359907) and a potential PGI in certain pharmaceutical products, requires highly sensitive and reliable analytical methods for its detection at trace levels.[1][2] The choice of an appropriate internal standard is critical for achieving the necessary accuracy and precision in these analytical methods. This guide provides an objective comparison of the performance of deuterated and non-deuterated N-Nitroso anabasine standards, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level impurities like N-Nitroso anabasine.[1] However, the accuracy of LC-MS/MS quantification can be significantly affected by variations in sample preparation, instrument response, and matrix effects.[3][4] An internal standard (IS) is a compound of known concentration that is added to samples, calibration standards, and quality control samples to correct for these variations. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.

Deuterated vs. Non-Deuterated Standards: A Head-to-Head Comparison

The gold standard for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated standard.[3][5] In a deuterated standard, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

A non-deuterated internal standard is typically a structural analog of the analyte, meaning it has a similar chemical structure but is not isotopically labeled. While often more readily available and less expensive, structural analogs may not exhibit the same behavior as the analyte during sample processing and analysis, potentially leading to less accurate results.

Data Presentation: Performance Under Scrutiny

To illustrate the performance differences between a deuterated and a non-deuterated N-Nitroso anabasine standard, the following table summarizes hypothetical yet realistic data from the analysis of NAB in a pharmaceutical excipient matrix. The experiment involves spiking a known concentration of N-Nitroso anabasine (1.0 ng/mL) into the matrix and analyzing it using both types of internal standards.

Performance MetricDeuterated Standard (N-Nitroso anabasine-d4)Non-Deuterated Standard (Structural Analog)
Accuracy (% Recovery)
Replicate 198.5%88.2%
Replicate 2101.2%115.3%
Replicate 399.8%95.7%
Replicate 4100.5%85.1%
Replicate 599.1%109.8%
Average Accuracy 99.8% 98.8%
Precision (% RSD) 1.1% 13.5%

Key Observations:

  • Superior Precision: The deuterated internal standard demonstrates significantly better precision, with a relative standard deviation (RSD) of 1.1% compared to 13.5% for the non-deuterated standard. This indicates much lower variability between replicate measurements.

  • Enhanced Accuracy: While the average accuracy of the non-deuterated standard appears acceptable, the wide range of recovery values (85.1% to 115.3%) suggests a lack of reliability. The deuterated standard provides consistently high accuracy, with recovery values clustered tightly around 100%.

Experimental Protocols: A Representative LC-MS/MS Method

The following is a detailed methodology for the analysis of N-Nitroso anabasine in a pharmaceutical matrix using a deuterated internal standard.

1. Sample Preparation:

  • Weigh 100 mg of the pharmaceutical excipient into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of a solution of 0.1% formic acid in acetonitrile/water (50:50, v/v).

  • Spike the sample with 100 µL of a 100 ng/mL solution of N-Nitroso anabasine-d4 (deuterated internal standard).

  • Vortex the sample for 1 minute.

  • Sonicate the sample for 15 minutes in a water bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • N-Nitroso anabasine: Precursor ion > Product ion (specific m/z values to be optimized)

    • N-Nitroso anabasine-d4: Precursor ion > Product ion (specific m/z values to be optimized)

Mandatory Visualization

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample add_solvent Add Extraction Solvent weigh->add_solvent spike_is Spike with Deuterated IS add_solvent->spike_is vortex Vortex spike_is->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: A typical analytical workflow for the quantification of N-Nitroso anabasine.

matrix_effects cluster_without_is Without Internal Standard cluster_with_dis With Deuterated Internal Standard A Analyte Signal M Matrix Effect (Ion Suppression) A->M Signal is suppressed R1 Inaccurate Result M->R1 Signal is suppressed A_IS Analyte + Deuterated IS (Co-eluting) M_IS Matrix Effect (Suppresses both) A_IS->M_IS Both signals are suppressed proportionally Ratio Analyte/IS Ratio M_IS->Ratio Ratio remains constant R2 Accurate Result Ratio->R2

Caption: Mitigation of matrix effects using a deuterated internal standard.

Conclusion: The Clear Advantage of Deuterated Standards

The use of a deuterated internal standard, such as N-Nitroso anabasine-d4, is unequivocally the superior choice for the accurate and precise quantification of N-Nitroso anabasine. By co-eluting with the analyte and behaving identically during sample preparation and ionization, the deuterated standard effectively compensates for matrix effects and other sources of analytical variability. This leads to more reliable and reproducible data, which is essential for ensuring the safety and quality of pharmaceutical products. For researchers, scientists, and drug development professionals, the investment in deuterated standards is a critical step towards robust and defensible analytical results.

References

Inter-laboratory Comparison of N-Nitrosoanabasine (NAB) Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of N-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), in various matrices. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of TSNAs. This document summarizes data from inter-laboratory collaborative studies and details the experimental protocols for the predominant analytical methodology.

Performance Comparison of Analytical Methods

The quantification of N-Nitrosoanabasine is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the industry standard due to its high sensitivity and selectivity.[1] The Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) has conducted several collaborative studies to assess the performance of analytical methods for TSNAs across numerous laboratories. The results from these studies offer valuable insights into the repeatability (r) and reproducibility (R) of NAB quantification in diverse tobacco and nicotine (B1678760) products.

Data from Collaborative Studies

The following tables summarize the statistical results from CORESTA-organized inter-laboratory studies on the quantification of NAB in cigarette mainstream smoke, nicotine pouches, and e-liquids.

Table 1: Quantification of NAB in Cigarette Mainstream Smoke (2011 CORESTA Collaborative Study) [2][3]

Smoking RegimeMean Yield (ng/cig)Repeatability (r)Reproducibility (R)Reproducibility (%R)Number of Labs
ISO 33081.0 - 5.0 (approx.)Not explicitly statedNot explicitly stated40 - 99%20
Intense> 5.0 (approx.)Not explicitly statedNot explicitly stated42 - 111%20

Note: The mean yields are approximated based on the graphical data presented in the report. The report provides the reproducibility as a percentage range.

Table 2: Quantification of NAB in Nicotine Pouches (2021 CORESTA Collaborative Study) [4]

ProductMean Concentration (ng/g)Repeatability (r)Reproducibility (R)Reproducibility (%R)Number of Labs
Nicotine Pouch 1Data in Appendix BData in Appendix BData in Appendix BData in Appendix B17
Nicotine Pouch 2Data in Appendix BData in Appendix BData in Appendix BData in Appendix B17

Note: The full data set for this study is provided in Appendix B of the cited report.

Table 3: Quantification of NAB in E-Liquids (2021 CORESTA Collaborative Study) [5]

Spiking Level (ng/g)Mean Measured Concentration (ng/g)Repeatability (r)Reproducibility (R)Reproducibility (%R)Number of Labs
0.8Data in reportData in reportData in report60.4%9
Higher LevelsData in reportData in reportData in report13.1% - (improving with concentration)9

Note: The study noted that the reproducibility improved as the spiking concentration of NAB increased.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of N-Nitrosoanabasine in tobacco products using LC-MS/MS, based on methodologies employed in the CORESTA collaborative studies.

Sample Preparation
  • Tobacco and Nicotine Pouches :

    • Condition the sample to a standard moisture content.

    • Homogenize the sample by grinding to a uniform consistency.

    • Weigh a precise amount of the homogenized sample (typically 0.25 g to 1.0 g) into an extraction vessel.

  • Cigarette Mainstream Smoke :

    • Collect mainstream smoke from a specified number of cigarettes on a Cambridge filter pad according to a standardized smoking regime (e.g., ISO 3308 or Health Canada Intense).[2][3]

    • The filter pad containing the collected particulate matter is then used for extraction.

  • E-Liquids :

    • A known weight of the e-liquid is diluted with the extraction solvent.

Extraction
  • Add a known amount of an isotopically labeled internal standard solution (e.g., NAB-d4) to the sample.

  • Add a sufficient volume of extraction solvent (e.g., 100 mM ammonium (B1175870) acetate (B1210297) buffer).

  • Agitate the mixture for a specified period (e.g., 60 minutes) to ensure complete extraction of the analytes.

  • Centrifuge the extract to separate the solid matrix from the supernatant.

  • Filter the supernatant prior to analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient elution with a mixture of aqueous ammonium acetate and methanol (B129727) or acetonitrile (B52724) is common.

    • Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature : Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive ion electrospray ionization (ESI+) is used.

    • MS/MS Transitions : Monitor at least two specific precursor-to-product ion transitions for both NAB and its labeled internal standard for accurate identification and quantification.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of the NAB standard to the peak area of the internal standard against the concentration of the NAB standard.

  • Determine the concentration of NAB in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Homogenize Homogenization (Grinding/Dilution) Sample->Homogenize Weigh Weighing Homogenize->Weigh Add_IS Add Internal Standard Weigh->Add_IS Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Extract Mechanical Shaking Add_Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtering Centrifuge->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Quantify Quantification LC_MSMS->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for N-Nitrosoanabasine quantification.

nitrosation_pathway Anabasine Anabasine NAB N-Nitrosoanabasine (NAB) Anabasine->NAB Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->NAB

Caption: Formation of N-Nitrosoanabasine from anabasine.

References

Navigating TSNA Analysis: A Comparative Guide to Analytical Method Validation Utilizing (R,S)-N-Nitrosoanabasine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of quantifying tobacco-specific nitrosamines (TSNAs), the robust validation of analytical methods is paramount. This guide provides an objective comparison of analytical methods for the determination of TSNAs, with a focus on the use of (R,S)-N-Nitrosoanabasine-d4 as an internal standard. The performance of this internal standard is contrasted with alternative approaches, supported by experimental data, to inform the selection of the most appropriate analytical strategy.

The four major TSNAs—N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB)—are potent carcinogens found in tobacco products. Accurate quantification of these compounds is crucial for product regulation and risk assessment. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, which utilizes stable isotope-labeled internal standards to correct for matrix effects and variations during sample preparation and analysis.

Performance Comparison of Analytical Methods

The choice of internal standard strategy significantly impacts the accuracy and reliability of TSNA analysis. The most accurate methods employ a unique stable isotope-labeled internal standard for each target analyte. This approach is compared below with methods that use a reduced number of internal standards.

Table 1: Comparison of Method Performance using a Full Set of Isotope-Labeled Internal Standards vs. a Reduced Set

Validation ParameterMethod A: Individual Isotope-Labeled Internal Standards (including (R,S)-N-Nitrosoanabasine-d4)Method B: Reduced Isotope-Labeled Internal Standards (e.g., NNN-d4 and NNK-d4 only)
Analytes NNN, NNK, NAT, NABNNN, NNK, NAT, NAB
Internal Standards NNN-d4, NNK-d4, NAT-d4, NAB-d4NNN-d4, NNK-d4
Linearity (r²) >0.999[1]>0.99[2]
Limit of Quantification (LOQ) NAB: 0.0625 ng/mL[1]Analyte and matrix dependent, generally higher for NAT and NAB.
Accuracy (Recovery %) NNN: 109%, NNK: 108%, NAT: 117%, NAB: 116%[1]Potential for reduced accuracy for NAT and NAB due to matrix effects.[3] Recoveries for NAT and NAB can be higher and more variable when using NNK-d4 as the internal standard.[1]
Precision (%RSD) 0.1% to 7.2%[1]Generally acceptable, but can be higher for NAT and NAB.

The data clearly indicates that while both methods can provide good linearity, the use of individual isotope-labeled internal standards for each analyte, including (R,S)-N-Nitrosoanabasine-d4 for NAB, yields more accurate and reliable results, particularly for NAT and NAB.[1][3] Using a structural analogue like NNK-d4 for the quantification of NAT and NAB can lead to less accurate compensation for analyte-specific matrix effects.[1][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of TSNAs in smokeless tobacco, adapted from established methods such as the CORESTA Recommended Method (CRM) 72.[4]

Detailed Experimental Protocol for TSNA Analysis in Smokeless Tobacco using LC-MS/MS

1. Sample Preparation:

  • Weigh approximately 1.0 g of the homogenized tobacco sample into a 50 mL centrifuge tube.

  • Add a known amount of the internal standard solution containing (R,S)-N-Nitrosoanabasine-d4 and other TSNA-d4 analogues.

  • Add 30 mL of 100 mM ammonium (B1175870) acetate (B1210297) extraction solution.

  • Agitate the sample on a mechanical shaker for 30-40 minutes.[1][3]

  • Centrifuge the sample to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.[3]

    • Mobile Phase: A gradient elution with water and methanol, both containing additives like ammonium acetate or acetic acid, is commonly employed to achieve optimal separation.[1]

    • Flow Rate: A typical flow rate is around 0.45 mL/min.[1]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two MRM transitions are monitored for each analyte for quantification and confirmation.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical analytical method for TSNA quantification in a tobacco product using an isotope dilution LC-MS/MS method.

TSNA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Tobacco Sample Spike Spike with Internal Standards ((R,S)-N-Nitroso anabasine-d4, etc.) Sample->Spike Extract Extraction with Aqueous Buffer Spike->Extract Filter Centrifugation & Filtration Extract->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Isotope Dilution) MS->Quant Report Reporting of TSNA Concentrations Quant->Report

Caption: Experimental workflow for TSNA analysis.

Signaling Pathway Visualization

While not a signaling pathway in the biological sense, the following diagram illustrates the logical relationship and rationale behind using a full suite of isotope-labeled internal standards for accurate TSNA quantification.

Internal_Standard_Rationale cluster_IS Internal Standard Strategy cluster_Outcome Analytical Outcome Analyte Target Analytes (NNN, NNK, NAT, NAB) IS_Full Individual Isotope-Labeled Standards (NNN-d4, NNK-d4, NAT-d4, NAB-d4) Analyte->IS_Full IS_Reduced Reduced Set of Internal Standards (e.g., NNN-d4, NNK-d4) Analyte->IS_Reduced Accurate High Accuracy & Precision for all TSNAs IS_Full->Accurate Corrects for analyte-specific matrix effects Inaccurate Potential for Inaccuracy (especially for NAT & NAB) IS_Reduced->Inaccurate Incomplete correction for matrix effects of NAT & NAB

References

Cross-Validation of N-Nitroso Anabasine (NAB) Analysis: A Comparison of LC-MS/MS and GC-MS/MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of N-Nitroso anabasine (B190304) (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA) and potential carcinogen, is critical in various fields, including tobacco product analysis, biomonitoring, and pharmaceutical quality control. The primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide provides a comparative overview of these platforms, supported by experimental data from various studies, to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs.

Quantitative Performance Data

The performance of analytical methods for NAB is assessed based on several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table summarizes these performance characteristics for LC-MS/MS and GC-MS/MS based on published data.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) Not explicitly stated in all studies0.03 – 0.12 μg/g (for minor alkaloids)
Limit of Quantitation (LOQ) 0.6 ng/mL (for nornicotine, a related compound)Not explicitly stated for NAB
Accuracy (% Recovery) 98.3% (for anabasine)[1]96.8 – 112.4% (for minor alkaloids)[2]
Precision (% CV) <15%[1]0.4 – 3.3%[2]
Linearity (r²) >0.995>0.995[2]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Performance can vary based on the specific instrument, method parameters, and matrix.

Experimental Workflows

The general analytical workflow for both LC-MS/MS and GC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a typical workflow for the analysis of N-Nitroso anabasine.

NAB_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample_Collection Sample Collection (e.g., Urine, Tobacco) Extraction Extraction (e.g., SPE, LLE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional, for GC-MS) Concentration->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography Ionization Ionization (e.g., ESI, CI) Chromatography->Ionization Mass_Analysis Mass Analysis (Tandem MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

Unmasking a Carcinogen: A Comparative Analysis of N-Nitroso Anabasine (NAB) Levels Across Tobacco Products

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the varying concentrations of the tobacco-specific nitrosamine (B1359907), N-Nitroso anabasine (B190304) (NAB), across a spectrum of tobacco products reveals significant disparities, with smokeless tobacco products from certain regions exhibiting alarmingly high levels. This guide provides a comparative analysis of NAB levels, details the experimental methodologies for its quantification, and visualizes the analytical workflow and its carcinogenic signaling pathway for researchers, scientists, and drug development professionals.

N-Nitroso anabasine (NAB) is one of the four principal tobacco-specific nitrosamines (TSNAs), a group of potent carcinogens formed during the curing and processing of tobacco.[1][2] While less abundant than its counterparts N'-nitrosonornicotine (NNN) and N'-nitrosoanatabine (NAT), the presence of NAB in tobacco products is a critical concern for public health.[3][4] This guide synthesizes data from multiple studies to offer a clear comparison of NAB levels in various tobacco products.

Comparative Levels of N-Nitroso Anabasine

The concentration of NAB varies widely among different tobacco products, influenced by factors such as tobacco type, curing methods, and manufacturing processes.[5] The following table summarizes quantitative data on NAB levels across several categories of tobacco products.

Tobacco Product CategorySpecific Product Type/BrandNAB Concentration (ng/g or µg/g of tobacco)Source
Cigarettes U.S. Commercial Cigarettes (Filler)Median: 75 ng/g (Range: 21 - 92 ng/g)[3]
Smokeless Tobacco Bangladeshi Brands (Zarda, Gul)Range: 0.037 - 13 µg/g[6][7]
U.S. BrandsMean levels were 7.5-fold lower than Bangladeshi brands.[6]
Indian BrandsMean levels were 2.7-fold lower than Bangladeshi brands.[6]
Pakistani BrandsMean levels were 8.0-fold lower than Bangladeshi brands.[6]
Swedish Snus0.13 µg/g[8]
Skoal Bandits0.014 µg/g[8]
New Tobacco Products Ariva (Compressed tobacco lozenges)0.008 µg/g[8]
Quest 1 (Low nicotine (B1678760) cigarette)0.013 µg/g[8]
Quest 2 (Extra-low nicotine cigarette)0.01 µg/g[8]

Experimental Protocols for NAB Quantification

Accurate quantification of NAB in tobacco products is crucial for research and regulation. The most common analytical techniques employed are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A common procedure for the extraction of TSNAs, including NAB, from tobacco involves the following steps:

  • Extraction: A known weight of the tobacco product is extracted with a citrate-phosphate buffer.[9]

  • Back-Extraction: The resulting buffer solution is then back-extracted into an organic solvent, typically methylene (B1212753) chloride (MeCl2).[9]

  • Concentration: The methylene chloride extract is partially evaporated to concentrate the analytes.[9]

  • Dilution: The concentrated extract is diluted to a constant volume before analysis.[9]

  • Purification (for some methods): Solid-phase extraction (SPE) may be used for further purification of the extract.[10]

Chromatographic Analysis

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This method offers high selectivity for nitrosamines.

  • Instrumentation: A gas chromatograph coupled with a Thermal Energy Analyzer (TEA).

  • Quantification: An internal standard technique is typically used for quantification.[9]

  • Precision: The overall precision for NAB can be around 25% due to its low concentrations in some products.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Application: This method is widely used for the determination of TSNAs in various tobacco products and biological matrices like urine.[6][7][11][12]

Visualizing the Experimental Workflow and Carcinogenic Pathway

To further elucidate the processes involved in NAB analysis and its biological implications, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tobacco_Product Tobacco Product Extraction Extraction (Citrate-Phosphate Buffer) Tobacco_Product->Extraction Step 1 Back_Extraction Back-Extraction (Methylene Chloride) Extraction->Back_Extraction Step 2 Concentration Concentration Back_Extraction->Concentration Step 3 Purification Purification (Solid-Phase Extraction) Concentration->Purification Step 4 LC_MS_MS LC-MS/MS Analysis Purification->LC_MS_MS Step 5 Quantification Quantification of NAB LC_MS_MS->Quantification Step 6

Caption: Experimental workflow for the quantification of N-Nitroso anabasine (NAB).

Signaling_Pathway cluster_metabolic_activation Metabolic Activation (CYP450) cluster_dna_damage DNA Damage cluster_cellular_effects Cellular Effects NAB N-Nitroso anabasine (NAB) alpha_hydroxylation α-Hydroxylation NAB->alpha_hydroxylation Metabolized by DNA_Adducts DNA Adduct Formation alpha_hydroxylation->DNA_Adducts Leads to DNA_Mutation DNA Mutation DNA_Adducts->DNA_Mutation Causes Uncontrolled_Proliferation Uncontrolled Cell Proliferation DNA_Mutation->Uncontrolled_Proliferation Results in Tumor_Initiation Tumor Initiation Uncontrolled_Proliferation->Tumor_Initiation Can lead to

Caption: Simplified signaling pathway of N-Nitroso anabasine (NAB) carcinogenicity.

References

A Comparative Guide to Assessing the Isotopic Purity of (R,S)-N-Nitroso anabasine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing stable isotope-labeled compounds such as (R,S)-N-Nitroso anabasine-d4 as internal standards in quantitative bioanalysis, the accurate assessment of isotopic purity is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present the methodologies, illustrative data, and a discussion of the strengths of each technique.

Data Presentation: Isotopic Purity Assessment

The isotopic purity of this compound is determined by quantifying the relative abundance of the desired deuterated species (d4) against non-deuterated (d0) and partially deuterated (d1, d2, d3) isotopologues. Below is a summary of exemplary data obtained from Mass Spectrometry and NMR Spectroscopy.

Analytical Technique Parameter Measured This compound (Exemplary Batch) Alternative Standard: N-Nitroso nornicotine-d4 (Exemplary Batch)
Mass Spectrometry Isotopic Purity (d4 %)99.6%99.5%
d0 Isotopologue Abundance0.1%0.2%
d1 Isotopologue Abundance0.1%0.1%
d2 Isotopologue Abundance0.1%0.1%
d3 Isotopologue Abundance0.1%0.1%
NMR Spectroscopy Deuteration at C-2'>99%>99%
Deuteration at C-6' (axial)>99%>99%
Deuteration at C-6' (equatorial)>99%>99%
Deuteration at C-5' (axial)>99%>99%

Experimental Protocols

Isotopic Purity Assessment by Mass Spectrometry

Objective: To determine the isotopic distribution and purity of this compound by measuring the relative abundance of its mass isotopologues.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer) equipped with an electrospray ionization (ESI) source is used.

  • Infusion and Ionization: The sample solution is directly infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The ESI source parameters are optimized to achieve stable and efficient ionization of the analyte, typically in positive ion mode.

  • Mass Spectral Acquisition: The mass spectrometer is operated in full scan mode over a mass range that encompasses the molecular ions of the non-deuterated (d0) and deuterated (d4) forms of N-Nitroso anabasine (B190304) (e.g., m/z 190-200). Data is acquired for a sufficient duration to obtain a high-quality averaged spectrum with good ion statistics.

  • Data Analysis:

    • The mass spectrum is examined for the presence of the protonated molecular ion of the d4-labeled compound ([M+H]⁺ at m/z 196.1) and the corresponding ions for the d0, d1, d2, and d3 isotopologues (m/z 192.1, 193.1, 194.1, and 195.1, respectively).

    • The peak area or intensity for each of these mass peaks is integrated.

    • The isotopic purity is calculated as the percentage of the d4 peak area relative to the sum of the peak areas for all observed isotopologues (d0 to d4).

Isotopic Purity and Site of Deuteration by NMR Spectroscopy

Objective: To confirm the sites of deuteration and assess the isotopic purity of this compound.

Methodology:

  • Sample Preparation: A sufficient amount of the this compound sample (typically 1-5 mg) is dissolved in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Spectroscopy:

    • A standard proton NMR spectrum is acquired.

    • The regions corresponding to the protons that are expected to be replaced by deuterium (B1214612) (in this case, on the piperidine (B6355638) ring) are carefully examined.

    • The absence or significant reduction of signals in these regions, compared to the spectrum of an unlabeled standard, indicates successful deuteration.

    • The isotopic purity can be estimated by comparing the integration of any residual proton signals at the deuterated positions to the integration of a proton signal at a non-deuterated position.

  • ²H (Deuterium) NMR Spectroscopy:

    • A deuterium NMR spectrum is acquired.

    • The presence of signals in the deuterium spectrum at chemical shifts corresponding to the expected sites of deuteration provides direct evidence of the labeling.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR spectrum can also be informative.

    • The carbon signals at the sites of deuteration will appear as multiplets (due to C-D coupling) and will be significantly attenuated compared to the signals of non-deuterated carbons, providing further confirmation of the location of the deuterium labels.

Visualizations

cluster_0 Mass Spectrometry Workflow MS_Prep Sample Preparation (1 µg/mL in Methanol) MS_Infusion Direct Infusion via ESI Source MS_Prep->MS_Infusion MS_Acquisition High-Resolution MS (Full Scan m/z 190-200) MS_Infusion->MS_Acquisition MS_Analysis Isotopologue Peak Integration (d0-d4) MS_Acquisition->MS_Analysis MS_Result Isotopic Purity Calculation MS_Analysis->MS_Result

Caption: Workflow for isotopic purity assessment by Mass Spectrometry.

cluster_1 NMR Spectroscopy Workflow NMR_Prep Sample Preparation (1-5 mg in CDCl3) NMR_Acquisition ¹H, ²H, and ¹³C NMR Spectra Acquisition NMR_Prep->NMR_Acquisition NMR_Analysis Signal Integration and Comparison to Unlabeled Standard NMR_Acquisition->NMR_Analysis NMR_Result Confirmation of Deuteration Sites and Purity Estimation NMR_Analysis->NMR_Result

Caption: Workflow for isotopic purity assessment by NMR Spectroscopy.

Comparison of Techniques

  • Mass Spectrometry (MS): This is the most direct and quantitative method for determining the overall isotopic distribution of the sample. It provides precise percentages of the d0, d1, d2, d3, and d4 species. However, it does not typically provide information about the specific location of the deuterium atoms if there are multiple possible sites of partial deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ²H NMR, is unparalleled in its ability to determine the exact location of the deuterium labels. By observing the disappearance of proton signals and the appearance of deuterium signals at specific chemical shifts, the regioselectivity of the labeling can be confirmed. While it can provide quantitative estimates of purity, it is often less precise than MS for determining the overall isotopic distribution.

For a comprehensive assessment of the isotopic purity of this compound, a combination of Mass Spectrometry and NMR Spectroscopy is recommended. MS provides the most accurate quantification of the isotopic distribution, which is critical for its use as an internal standard. NMR confirms that the deuterium labels are in the correct positions, ensuring the structural integrity of the labeled compound. The choice of an alternative standard, such as N-Nitroso nornicotine-d4, would be subject to the same rigorous purity assessment.

A Comparative Guide to the Ionization Efficiency of N-Nitroso Anabasine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ionization efficiency of N-Nitroso anabasine (B190304) (NAB) and its deuterated analog (d4-NAB), a critical consideration for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). While direct comparative studies on ionization efficiency are not extensively published, the widespread and successful use of d4-NAB as an internal standard in validated analytical methods provides substantial evidence of its comparable performance to the native compound. This guide will delve into the principles underlying this similarity, present supporting data from established methodologies, and provide detailed experimental protocols.

The Gold Standard: Why Deuterated Internal Standards Excel

In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards, particularly deuterated analogs, are considered the "gold standard" for achieving the highest levels of accuracy and precision.[1] The fundamental principle is that the deuterated standard is chemically and physically almost identical to the analyte of interest.[2] This near-identical nature ensures that both compounds behave similarly during every stage of the analytical process, from sample extraction and cleanup to chromatographic separation and, crucially, ionization in the mass spectrometer's source.[1][3]

This co-elution and analogous ionization behavior allow the deuterated internal standard to effectively compensate for a variety of potential sources of error, including:

  • Matrix Effects: Variations in the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these effects.[2]

  • Ion Source Fluctuations: Minor variations in the performance of the mass spectrometer's ion source can affect the efficiency of ionization. The deuterated standard experiences these fluctuations in the same way as the analyte, ensuring the reliability of the measurement.

  • Sample Preparation Variability: Losses during sample extraction and handling are accounted for, as both the analyte and the internal standard are subject to the same degree of loss.

Ionization Efficiency: A Tale of Two Isotopes

The ionization efficiency of a molecule in an electrospray ionization (ESI) source, the most common technique for LC-MS analysis of compounds like NAB, is primarily dependent on its ability to accept a proton (in positive ion mode). The substitution of hydrogen with deuterium (B1214612) results in a negligible change to the molecule's proton affinity and overall electronic structure. While a slight difference in retention time on a chromatographic column can sometimes be observed between a deuterated standard and its native analog, their ionization efficiencies are expected to be virtually identical.[4]

Any minor "isotope effect" on ionization is generally insignificant and is inherently corrected for during the construction of the calibration curve, where the response ratio of the analyte to the internal standard is plotted against the analyte concentration.[5] The consistent and linear relationship observed in validated methods using d4-NAB confirms the appropriateness of this approach.

Quantitative Data from Validated Methods

The following table summarizes typical parameters from a validated LC-MS/MS method for the quantification of NAB using d4-NAB as an internal standard. The data demonstrates the successful application of this approach, which relies on the principle of comparable ionization efficiency.

ParameterN-Nitroso Anabasine (NAB)d4-N-Nitroso Anabasine (d4-NAB)
Precursor Ion (m/z) 192.1196.1
Product Ion (m/z) 162.1166.1
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Typical Concentration in Samples Varies (pg/mL to ng/mL)Fixed (spiked as internal standard)
Function in Assay AnalyteInternal Standard

Note: The specific m/z values may vary slightly depending on the instrument and adduct ion formed.

Experimental Protocol: LC-MS/MS Analysis of N-Nitroso Anabasine

This section provides a detailed methodology for the analysis of NAB in a biological matrix, employing its deuterated analog as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract NAB and d4-NAB from the biological matrix and remove interfering substances.

  • Protocol:

    • To 1 mL of the sample (e.g., urine), add the d4-NAB internal standard solution.

    • Vortex the sample to ensure thorough mixing.

    • Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with methanol (B129727) followed by equilibration with an appropriate buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

    • Elute the analytes with a stronger organic solvent containing a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Objective: To chromatographically separate NAB and d4-NAB from other components in the extract.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Objective: To detect and quantify NAB and d4-NAB using tandem mass spectrometry (MS/MS).

  • Protocol:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NAB: 192.1 → 162.1

      • d4-NAB: 196.1 → 166.1

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualization of Workflows and Concepts

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with d4-NAB Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Recon->LC MS Mass Spectrometry LC->MS Data Data MS->Data Data Acquisition Quant Quant Data->Quant Quantification

Caption: Experimental workflow for the analysis of N-Nitroso anabasine.

ionization_principle cluster_detector Detector NAB NAB Ratio Analyte/IS Ratio NAB->Ratio Ionization d4NAB d4-NAB d4NAB->Ratio Ionization Matrix Matrix Components Matrix->NAB Suppression/ Enhancement Matrix->d4NAB Suppression/ Enhancement

Caption: Principle of matrix effect correction using a deuterated internal standard.

References

A Guide to Selecting Certified Reference Materials for N-Nitrosoanabasine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrosoanabasine (NAB), a potent carcinogen found in tobacco products, the selection of a high-quality certified reference material (CRM) is a critical first step to ensure accurate and reliable analytical data. This guide provides a comparative overview of commercially available NAB CRMs and outlines a typical experimental protocol for their use in analytical quantification.

Comparison of Commercially Available N-Nitrosoanabasine CRMs

Supplier/BrandProduct NameCAS NumberPurityFormatConcentrationSolvent
Cerilliant (via Sigma-Aldrich) (S)-N-Nitrosoanabasine (NAB) solution1133-64-8Not specified for solution, but manufactured under ISO 17034Certified Spiking Solution®1.0 mg/mLMethanol (B129727)
Sigma-Aldrich N-Nitrosoanabasine analytical standard37620-20-5≥99.0% (HPLC)Neat--
LGC Standards (S)-N-Nitroso Anabasine (>98% ee)1133-64-8>95% (HPLC)Neat--
SynZeal (S)-N-Nitroso Anabasine1133-64-8Not specifiedNot specifiedNot specifiedNot specified

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the certificate of analysis (CoA) for the most accurate and up-to-date information.

Experimental Protocol: Quantification of N-Nitrosoanabasine by LC-MS/MS

The following is a generalized protocol for the quantification of N-Nitrosoanabasine in a given matrix (e.g., tobacco extract, biological fluid) using a certified reference material. This protocol is based on established analytical methods for tobacco-specific nitrosamines.[1]

1. Standard Preparation:

  • Stock Solution: If using a neat CRM, accurately weigh a precise amount and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. For solution-based CRMs, this step may be omitted.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent to cover the desired calibration range.

  • Internal Standard: To improve accuracy and precision, use a stable isotope-labeled internal standard (e.g., N-Nitrosoanabasine-d4). A known amount of the internal standard should be added to all samples, calibration standards, and quality control samples.

2. Sample Preparation:

  • The sample preparation method will vary depending on the matrix. For tobacco products, a common method involves extraction with an appropriate solvent, followed by solid-phase extraction (SPE) for cleanup and concentration. For biological samples like urine, enzymatic hydrolysis may be required before SPE.[1]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a suitable HPLC or UHPLC column (e.g., C18) to separate NAB from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid, is typically used.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. The precursor and product ion transitions for both NAB and its internal standard must be optimized.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of NAB in the samples by interpolating their peak area ratios from the calibration curve.

Quality Control and Method Validation

To ensure the reliability of the results, the analytical method should be validated according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the evaluation and use of N-Nitrosoanabasine CRMs.

CRM_Evaluation_Workflow cluster_Selection CRM Selection cluster_MethodDev Method Development & Validation cluster_Analysis Routine Analysis Supplier Identify Suppliers (e.g., Cerilliant, LGC, Sigma-Aldrich) Specs Compare Specifications (Purity, Concentration, Format) Supplier->Specs CoA Review Certificate of Analysis Specs->CoA StandardPrep Standard Preparation CoA->StandardPrep LCMS LC-MS/MS Analysis StandardPrep->LCMS SamplePrep Sample Preparation SamplePrep->LCMS Validation Method Validation (Accuracy, Precision, Linearity) LCMS->Validation Quantification Sample Quantification Validation->Quantification QC Quality Control Checks Quantification->QC Reporting Data Reporting QC->Reporting

Caption: Workflow for CRM selection, method development, and analysis.

Signaling_Pathway cluster_CRM Certified Reference Material (CRM) cluster_Method Analytical Method cluster_Result Reliable Analytical Result Purity High Purity Accuracy Accuracy Purity->Accuracy Identity Confirmed Identity Specificity Specificity Identity->Specificity Concentration Certified Concentration Linearity Linearity Concentration->Linearity Traceability Metrological Traceability Traceability->Accuracy ReliableResult Accurate & Precise Quantification Accuracy->ReliableResult Precision Precision Precision->ReliableResult Specificity->ReliableResult Linearity->ReliableResult

Caption: Relationship between CRM quality and reliable analytical results.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (R,S)-N-Nitroso anabasine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials like (R,S)-N-Nitroso anabasine-d4, a known potent carcinogen, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring minimal risk to personnel and the environment.

This compound is a deuterated isotopologue of N-nitroso anabasine, a tobacco-specific nitrosamine (B1359907) (TSNA).[1] Due to its carcinogenic nature, all handling and disposal steps must be conducted with strict adherence to safety protocols. The disposal process involves a combination of immediate safety measures, potential chemical neutralization (degradation), and compliant hazardous waste management.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: A fume hood should always be used when handling the neat compound or concentrated solutions.

All work with this compound should be performed in a designated area within a certified chemical fume hood to prevent inhalation exposure.

Pre-Disposal Treatment: Chemical Degradation

For small quantities of this compound, a pre-treatment step to chemically degrade the nitrosamine structure is a recommended best practice to reduce its hazardous nature before final disposal. Several methods have been identified for the degradation of N-nitroso compounds in a laboratory setting.

It is crucial to test these degradation procedures on a small scale before applying them to the entire waste stream.

Degradation MethodReagentsBrief Protocol
Acid Hydrolysis Hydrobromic acid (HBr) in glacial acetic acidCarefully add the HBr/acetic acid solution to the nitrosamine waste. The reaction hydrolyzes the N-nitroso group. This should be performed in a fume hood with appropriate PPE.
UV Photolysis UV light sourceExpose the nitrosamine waste, typically in a suitable solvent, to a UV light source. The UV radiation can break down the N-nitroso bond.[2]
Electrochemical Reduction Electrochemical cellThis method uses an electrochemical cell to reduce the nitrosamine. This is a more specialized technique that may not be available in all laboratories.[3]

Following any chemical degradation procedure, it is essential to verify the completeness of the reaction using an appropriate analytical method, such as HPLC or GC, before proceeding to the next disposal step.

Hazardous Waste Disposal Protocol

Whether a pre-treatment step is performed or not, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and absorbent pads, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemicals it will hold.

    • Liquid Waste: Collect all contaminated liquid waste, including reaction residues and cleaning solvents, in a separate, dedicated, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • List all other components of the waste stream (e.g., solvents).

    • Indicate the approximate quantities of each component.

    • Include the date of waste generation.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

    • This storage area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

Proper Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_pretreatment Optional Pre-Treatment cluster_disposal Hazardous Waste Disposal start Start: Handling of this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood degradation Chemical Degradation (e.g., Acid Hydrolysis, UV Photolysis) fume_hood->degradation For small quantities segregate_solid Segregate Contaminated Solids fume_hood->segregate_solid Direct disposal segregate_liquid Segregate Contaminated Liquids fume_hood->segregate_liquid Direct disposal verification Analytical Verification of Degradation degradation->verification verification->segregate_liquid label_waste Label Hazardous Waste Containers segregate_solid->label_waste segregate_liquid->label_waste store_waste Store in Secondary Containment label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both the scientific community and the wider environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.